Phenylmethanesulfonyl chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
phenylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHKWDDSKCRNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062071 | |
| Record name | Benzenemethanesulfonyl chloride | |
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Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
| Record name | alpha-Toluenesulfonyl chloride | |
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CAS No. |
1939-99-7 | |
| Record name | Benzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-99-7 | |
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| Record name | Benzenemethanesulfonyl chloride | |
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| Record name | Phenylmethanesulfonyl chloride | |
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| Record name | Benzenemethanesulfonyl chloride | |
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| Record name | Benzenemethanesulfonyl chloride | |
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| Record name | Toluene-α-sulphonyl chloride | |
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| Record name | BENZENEMETHANESULFONYL CHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to Phenylmethanesulfonyl Chloride (PMSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of phenylmethanesulfonyl chloride (PMSC), a crucial reagent in biochemical research.
Chemical Properties and Structure
This compound, also known as α-toluenesulfonyl chloride, is an aliphatic sulfonyl chloride widely recognized for its role as a protease inhibitor.[1] It presents as an off-white or white crystalline solid or powder.[2][3][4]
Physicochemical Properties
The key quantitative properties of PMSC are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₇H₇ClO₂S | [1][5] |
| Linear Formula | C₆H₅CH₂SO₂Cl | [6][7] |
| Molecular Weight | 190.65 g/mol | [1][2][5][6] |
| Melting Point | 90-94 °C | [5][6][8] |
| Boiling Point | 120 °C at 10 mmHg | [5][9] |
| Density | 1.3264 g/cm³ (estimate) | [9] |
| Vapor Pressure | 0.0041 mmHg at 25°C | [9] |
| Flash Point | 128.1°C | [9] |
| Solubility | Decomposes in water; Soluble in anhydrous ethanol, isopropanol, methanol, DMSO, ether, benzene. | [9][10] |
Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 1939-99-7 | [5][6] |
| EC Number | 217-717-1 | [6] |
| MDL Number | MFCD00007455 | [5][6] |
| PubChem CID | 74740 | [2] |
| SMILES | ClS(=O)(=O)Cc1ccccc1 | [5][6][11] |
| InChI Key | OAHKWDDSKCRNFE-UHFFFAOYSA-N | [6][11] |
Chemical Structure
PMSC consists of a phenyl group attached to a sulfonyl chloride functional group via a methylene (B1212753) bridge. The sulfonyl group is tetrahedral, with the sulfur atom covalently bonded to two oxygen atoms, a chlorine atom, and the benzylic carbon.
Mechanism of Action: Serine Protease Inhibition
This compound is a well-established irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[12][13] It also shows inhibitory activity towards certain cysteine proteases and acetylcholinesterase.[10][14] Its primary utility in research is to prevent the degradation of target proteins by endogenous proteases released during cell lysis.[10]
The inhibitory mechanism involves the specific and irreversible sulfonylation of the highly reactive hydroxyl group of the serine residue within the enzyme's active site.[10][15] This covalent modification blocks the active site, preventing it from binding to and cleaving its substrate, thereby rendering the enzyme inactive.[10]
Experimental Protocols
General Synthesis of a Sulfonyl Chloride
Methodology:
-
Reaction Setup: A mixture of dichloromethane (B109758) (CH₂Cl₂) and 2.4 M hydrochloric acid is cooled to below -5 °C in an acetone/ice bath.
-
Oxidant Addition: Bleach (e.g., 8.25% NaOCl) is added slowly to the cooled mixture over approximately 20 minutes.
-
Substrate Addition: A slurry of the corresponding thiol precursor (in this case, benzyl (B1604629) mercaptan would be the precursor for PMSC) in CH₂Cl₂ is added in portions over 10 minutes.
-
Reaction: The resulting suspension is stirred for 30 minutes at a temperature below -5 °C.
-
Quenching: Excess chlorine is quenched by the addition of 1 M sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Workup: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed, dried over a drying agent like MgSO₄, and concentrated under vacuum to yield the sulfonyl chloride.[16]
Note: This is a generalized procedure and would require optimization for the specific synthesis of PMSC.
Protocol for Use as a Protease Inhibitor in Cell Lysis
PMSC is a critical component of lysis buffers to protect proteins from degradation.[12]
Materials:
-
PMSC powder
-
Anhydrous solvent (e.g., ethanol, methanol, isopropanol, or DMSO)[10]
-
Lysis Buffer (e.g., RIPA, NP-40 based)
-
Cell or tissue sample
Methodology:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of PMSC by dissolving it in an anhydrous solvent like isopropanol. PMSC is highly unstable in aqueous solutions, with a half-life of about 55 minutes at pH 7.5.[17] Therefore, the stock solution must be prepared fresh.
-
Handling Precautions: PMSC is a toxic and hazardous compound.[18][19] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[18][20] Avoid using DMSO as a solvent if there is a risk of skin contact, as it can facilitate the absorption of PMSC through the skin.[19]
-
Addition to Lysis Buffer: Immediately before use, add the PMSC stock solution to the ice-cold lysis buffer to achieve a final working concentration, typically between 0.1 and 1 mM.[18] Vortex thoroughly to ensure it is well mixed.
-
Cell Lysis: Resuspend the cell pellet or homogenized tissue in the freshly prepared lysis buffer containing PMSC.
-
Incubation: Incubate the lysate on ice for the recommended time (e.g., 30 minutes) with periodic vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and proceed with protein quantification (e.g., BCA or Bradford assay). The sample is now ready for downstream applications like Western blotting.
Safety and Handling
PMSC is classified as a corrosive and hazardous substance that causes severe skin burns and eye damage.[8][20] It is toxic if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and protective gloves when handling the compound.[20] Work in a well-ventilated area, preferably a chemical fume hood.[21][22]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[20][23] It is moisture-sensitive and should be stored under an inert atmosphere.[20][23]
-
Spills: In case of a spill, evacuate the area. Avoid generating dust. Sweep up the material and place it into a suitable, closed container for disposal. Do not let the product enter drains.[20]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[20][22]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[20]
-
References
- 1. scbt.com [scbt.com]
- 2. This compound | C7H7ClO2S | CID 74740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. watson-bio.com [watson-bio.com]
- 4. watson-int.com [watson-int.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 苯甲磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 98 1939-99-7 [sigmaaldrich.com]
- 8. Phenylmethanesulphonyl chloride, 99% 1939-99-7 India [ottokemi.com]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [stenutz.eu]
- 12. agscientific.com [agscientific.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. rsc.org [rsc.org]
- 17. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. PMSF - Wikipedia [en.wikipedia.org]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.com [fishersci.com]
- 23. 1939-99-7|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to Phenylmethanesulfonyl Chloride (CAS: 1939-99-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylmethanesulfonyl chloride (PMSC), also known as α-toluenesulfonyl chloride, is a reactive organic compound widely utilized in biochemical and molecular biology research. Its primary application is as an irreversible inhibitor of serine proteases, a class of enzymes that play crucial roles in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and safety considerations for this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe use in the laboratory.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is characterized by the presence of a reactive sulfonyl chloride group attached to a benzyl (B1604629) moiety. This structure is fundamental to its function as a protease inhibitor.
| Property | Value | Reference(s) |
| CAS Number | 1939-99-7 | [2][3][4][5] |
| Molecular Formula | C₇H₇ClO₂S | [2][3][4] |
| Molecular Weight | 190.65 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 92-94 °C | [2] |
| Boiling Point | 120 °C at 10 mmHg | [4] |
| Synonyms | α-Toluenesulfonyl chloride, Benzylsulfonyl chloride | [1][2] |
Mechanism of Action: Irreversible Serine Protease Inhibition
The primary utility of this compound in a research setting stems from its ability to irreversibly inhibit serine proteases such as trypsin and chymotrypsin. The mechanism of inhibition is analogous to that of the more commonly studied Phenylmethylsulfonyl fluoride (B91410) (PMSF).
Serine proteases are characterized by a catalytic triad (B1167595) in their active site, typically composed of serine, histidine, and aspartate residues. The serine residue acts as a potent nucleophile. PMSC, with its electrophilic sulfonyl group, serves as a target for this nucleophilic attack.
The inhibition process can be summarized in the following steps:
-
Binding to the Active Site: PMSC initially binds to the active site of the serine protease.
-
Nucleophilic Attack: The activated serine hydroxyl group in the catalytic triad attacks the sulfur atom of the sulfonyl chloride.
-
Covalent Adduct Formation: This attack leads to the displacement of the chloride ion and the formation of a stable, covalent sulfonyl-enzyme adduct.[6]
-
Irreversible Inactivation: The formation of this covalent bond permanently modifies the active site serine, rendering the enzyme catalytically inactive.
Caption: The mechanism of irreversible inhibition of a serine protease by this compound (PMSC).
Experimental Protocols
Preparation of Stock Solution
Due to the reactivity and instability of this compound in aqueous solutions, it is crucial to prepare fresh stock solutions in an anhydrous organic solvent immediately before use.
Materials:
-
This compound (PMSC) powder
-
Anhydrous isopropanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Procedure:
-
Safety Precautions: PMSC is a corrosive and toxic compound. All handling of the powder and concentrated solutions should be performed in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of PMSC powder. For a 100 mM stock solution, weigh 19.07 mg of PMSC.
-
Dissolving: Transfer the weighed PMSC to a sterile conical tube. Add 1 mL of anhydrous solvent (e.g., isopropanol).
-
Mixing: Vortex the solution until the PMSC is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: The stock solution should be used immediately. If short-term storage is necessary, it can be stored at -20°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.
Use in Cell Lysis and Protein Extraction
PMSC is commonly added to lysis buffers to prevent proteolytic degradation of target proteins by endogenous serine proteases released during cell disruption.
Materials:
-
Chilled lysis buffer (e.g., RIPA, NP-40 based buffers)
-
100 mM PMSC stock solution
-
Cell pellet or tissue sample
Procedure:
-
Timing is Critical: Due to the short half-life of sulfonyl halides in aqueous buffers, add the PMSC stock solution to the chilled lysis buffer immediately before lysing the cells or tissue.
-
Final Concentration: The recommended final working concentration of PMSC is typically between 0.1 and 1 mM. To achieve a 1 mM final concentration, add 10 µL of a 100 mM stock solution to every 1 mL of lysis buffer.
-
Lysis: Immediately proceed with your standard cell lysis or tissue homogenization protocol on ice.
-
Downstream Processing: The presence of PMSC is generally compatible with most downstream applications such as protein quantification assays (e.g., BCA, Bradford), immunoprecipitation, and Western blotting.
Caption: A typical experimental workflow for protein extraction using PMSC.
Stability and Reactivity
A critical aspect of working with this compound is its limited stability in aqueous solutions. The sulfonyl chloride group is susceptible to hydrolysis, which inactivates the compound. This hydrolysis is pH-dependent, with the rate increasing at higher pH.
Applications in Research and Drug Development
The primary application of this compound is in the preservation of protein integrity during experimental procedures. By inhibiting serine proteases, PMSC is invaluable in:
-
Protein Purification: Preventing the degradation of the target protein by endogenous proteases.
-
Enzyme Assays: Ensuring that the activity of the enzyme of interest is not affected by contaminating proteases.
-
Immunoprecipitation and Western Blotting: Maintaining the integrity of protein antigens and targets.
-
Cell Signaling Studies: In the study of signaling pathways, such as the MAPK and NF-κB pathways, it is crucial to preserve the phosphorylation state and abundance of signaling proteins. PMSC is often included in lysis buffers to prevent the degradation of kinases, phosphatases, and transcription factors, thereby allowing for accurate analysis of their activation status.
While not a therapeutic agent itself, PMSC is a vital tool in the research and development of drugs that target serine proteases, which are implicated in a wide range of diseases including inflammation, cancer, and cardiovascular disorders.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard | Description | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. |
| Toxicity | Harmful if swallowed or inhaled. | Work in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. |
| Reactivity | Reacts with water, releasing toxic gas. | Store in a dry, cool, and well-ventilated place. Keep away from moisture. |
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Conclusion
This compound is an essential tool for researchers and scientists in the fields of biochemistry, molecular biology, and drug development. Its ability to irreversibly inhibit serine proteases is critical for preserving the integrity of proteins in a wide array of experimental contexts. A thorough understanding of its properties, mechanism of action, and proper handling procedures, particularly its instability in aqueous solutions, is paramount for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge to enable researchers to confidently and responsibly incorporate this compound into their experimental workflows.
References
- 1. watson-bio.com [watson-bio.com]
- 2. Phenylmethanesulphonyl chloride, 99% 1939-99-7 India [ottokemi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. scbt.com [scbt.com]
- 6. Unfolding free energy changes determined by the linear extrapolation method. 1. Unfolding of phenylmethanesulfonyl alpha-chymotrypsin using different denaturants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Phenylmethanesulfonyl Chloride (PMSF): A Technical Guide for Biochemical Applications
Phenylmethanesulfonyl chloride, commonly abbreviated as PMSF, is a widely utilized and indispensable tool in biochemistry and molecular biology.[1] As a potent and irreversible inhibitor of serine proteases, PMSF plays a critical role in preserving the integrity of proteins during experimental procedures.[2][3] This technical guide provides an in-depth overview of PMSF's mechanism of action, applications, and practical considerations for its use in research, drug development, and scientific discovery.
Core Principles: Mechanism of Action
PMSF's inhibitory function is centered on its ability to covalently modify the active site of specific enzymes.[2] It is primarily recognized as an inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[4][5] Additionally, it has been shown to inhibit certain cysteine proteases (like papain) and acetylcholinesterase.[2][6][7]
The core of its mechanism lies in the highly reactive serine residue within the catalytic triad (B1167595) of a serine protease's active site.[2] PMSF irreversibly sulfonylates the hydroxyl group (-OH) of this specific serine residue.[2][3] This covalent modification forms a stable, inactive enzyme-inhibitor complex, effectively blocking the enzyme's catalytic activity by preventing it from binding to and cleaving its substrate.[1][2] It is crucial to note that PMSF specifically targets the hyper-reactive serine in the catalytic site and does not bind to other serine residues within the protein.[8]
Caption: Irreversible inhibition of a serine protease by PMSF.
Key Applications in Biochemical Research
PMSF is a cornerstone reagent in numerous biochemical workflows, primarily aimed at preventing unwanted proteolysis.
-
Preparation of Cell and Tissue Lysates: When cells and tissues are disrupted (lysed) to extract proteins, endogenous proteases are released from cellular compartments. These enzymes can rapidly degrade the proteins of interest, compromising experimental results.[2] PMSF is routinely added to lysis buffers to inactivate these proteases, ensuring the preservation of the target proteins for subsequent analysis like Western blotting, immunoprecipitation, and enzyme assays.[4][5][6]
-
Protein Purification: Throughout the multiple steps of a protein purification protocol, proteases can co-purify with the target protein or become activated, leading to sample degradation.[5] Due to its short half-life in aqueous solutions, PMSF must be added to buffers at each major step of the purification process to maintain an inhibitory environment.[9]
-
In Vivo Studies: PMSF has been utilized in in vivo research, for instance, in studies involving the metabolism of anandamide (B1667382) in mouse models.[5][6] Its ability to cross the blood-brain barrier makes it suitable for certain neurological studies.[6]
Quantitative Data Summary
For effective and reproducible experimental design, a clear understanding of PMSF's properties is essential.
Table 1: Physical and Chemical Properties of PMSF
| Property | Value | Reference(s) |
| IUPAC Name | Phenylmethanesulfonyl fluoride (B91410) | [2][8] |
| Synonyms | Phenylmethylsulfonyl fluoride, α-Toluenesulfonyl fluoride | [2] |
| CAS Number | 329-98-6 | [2][8] |
| Molecular Formula | C₇H₇FO₂S | [2][8] |
| Molar Mass | 174.19 g/mol | [2][8] |
| Appearance | White to slightly off-white crystalline powder | [2][8] |
| Melting Point | 92-95 °C | [2] |
Table 2: Stability and Working Concentrations
| Parameter | Value | Reference(s) |
| Effective Concentration | 0.1 - 1 mM | [8] |
| Recommended Concentration | 1 mM | [4] |
| Half-life at 25°C (pH 7.0) | 110 minutes | [8] |
| Half-life at 25°C (pH 7.5) | 55 minutes | [8][10] |
| Half-life at 25°C (pH 8.0) | ~35 minutes | [3][8] |
| Stability in Aqueous Solution | Low; undergoes hydrolysis. Must be added fresh. | [2][8] |
| Stock Solution Stability | ~3 months at -20°C (in solution) | [4] |
| Lyophilized Powder Stability | 24 months at Room Temperature | [4] |
Table 3: Solubility Data
| Solvent | Solubility Information | Reference(s) |
| Water | Insoluble | [6] |
| Anhydrous Isopropanol (B130326) | Soluble; recommended for stock solutions (e.g., 100 mM or 17.4 mg/mL) | [8][9] |
| Anhydrous Ethanol | Soluble (≥28.3 mg/mL) | [6][8] |
| Anhydrous Methanol | Soluble | [2][5] |
| DMSO | Soluble (e.g., 35 mg/mL or ~200 mM). Use with caution due to toxicity concerns. | [2][11] |
Experimental Protocols
Accurate and safe implementation of PMSF in experiments is paramount.
Protocol 1: Preparation of a 100 mM PMSF Stock Solution
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder (M.W. 174.19 g/mol )
-
Anhydrous isopropanol or ethanol
-
Sterile microcentrifuge tubes
-
Calibrated balance and appropriate weighing tools
Procedure:
-
Safety First: Perform all steps inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][8] PMSF is a toxic and hazardous compound.[1][8]
-
Weighing: Carefully weigh out 17.4 mg of PMSF powder.
-
Dissolving: Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube. Add 1 mL of anhydrous isopropanol (or ethanol) to the tube.[9]
-
Mixing: Vortex the solution until the PMSF is completely dissolved.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 3 months.[4][9]
Protocol 2: Use of PMSF in a Cell Lysis Buffer
Objective: To inhibit protease activity during protein extraction.
Procedure:
-
Prepare your chosen lysis buffer (e.g., RIPA, NP-40 based) with all components except PMSF. Keep the buffer on ice.
-
Immediately before you are ready to lyse your cells or tissues, retrieve a single aliquot of your 100 mM PMSF stock solution from the -20°C freezer.
-
Thaw the aliquot quickly.
-
Add the PMSF stock solution to your cold lysis buffer to achieve a final concentration of 1 mM. For example, add 10 µL of 100 mM PMSF stock to 990 µL of lysis buffer.
-
Mix the buffer thoroughly by inverting or gentle vortexing.
-
Immediately proceed with your cell lysis protocol. The short half-life of PMSF in aqueous buffers necessitates its addition just prior to use.[2][8][9]
Caption: Generalized workflow for protein extraction incorporating PMSF.
Limitations and Alternatives
While highly effective, PMSF has several limitations that researchers must consider:
-
Toxicity: PMSF is a hazardous chemical that acts as a neurotoxin by inhibiting acetylcholinesterase.[2][8] It should always be handled with extreme care in a fume hood.[8] DMSO as a solvent should be avoided as it can facilitate the absorption of PMSF through the skin.[8]
-
Instability: Its rapid degradation in aqueous solutions is a significant drawback, requiring it to be added fresh to buffers immediately before use.[2][8]
-
Limited Spectrum: PMSF does not inhibit all serine proteases, and its bulky structure may prevent it from accessing the active site of some enzymes.[8] It is also generally ineffective against other classes of proteases like metalloproteases or aspartic proteases.
-
Alternatives:
-
AEBSF HCl (Pefabloc SC): A non-toxic, water-soluble alternative to PMSF that also acts as an irreversible serine protease inhibitor.[9]
-
Protease Inhibitor Cocktails: These are commercially available mixtures containing multiple inhibitors with broad specificity against serine, cysteine, metallo-, and other proteases, offering more comprehensive protection than PMSF alone.[10]
-
Conclusion
This compound remains a vital reagent in biochemistry for its efficacy in preventing proteolytic degradation. Its irreversible mechanism of action makes it a powerful tool for preserving protein samples during extraction and purification. However, researchers and drug development professionals must remain cognizant of its inherent instability in aqueous media and its significant toxicity. Proper handling, timely application, and an understanding of its limitations are crucial for its successful and safe use in the laboratory. For broad-spectrum protease inhibition, the use of PMSF in conjunction with other inhibitors or as part of a comprehensive inhibitor cocktail is often the most effective strategy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. PMSF | Cell Signaling Technology [cellsignal.com]
- 5. agscientific.com [agscientific.com]
- 6. PMSF, protease inhibitor (CAS 329-98-6) | Abcam [abcam.com]
- 7. biocompare.com [biocompare.com]
- 8. PMSF - Wikipedia [en.wikipedia.org]
- 9. agscientific.com [agscientific.com]
- 10. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Phenylmethanesulfonyl Chloride vs. PMSF: An In-depth Technical Guide to Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug development, the preservation of protein integrity is paramount. Proteases, ubiquitous enzymes that catalyze the breakdown of proteins, pose a significant challenge during protein isolation and analysis. To counteract this, protease inhibitors are indispensable tools. Among the most common are the sulfonyl halide-based serine protease inhibitors, Phenylmethylsulfonyl Fluoride (B91410) (PMSF) and its chlorinated analog, Phenylmethanesulfonyl Chloride (PMSC). This technical guide provides a comprehensive comparison of these two inhibitors, detailing their mechanisms of action, chemical properties, and practical applications in protease inhibition.
Core Principles of Inhibition: A Tale of Two Halides
Both PMSF and PMSC are irreversible inhibitors that target the active site of serine proteases, a class of enzymes characterized by a highly reactive serine residue within a catalytic triad. This triad, typically composed of serine, histidine, and aspartate, facilitates the cleavage of peptide bonds.
The inhibitory action of both compounds proceeds via a similar mechanism: the sulfonyl halide group reacts with the hydroxyl group of the active site serine. This reaction, known as sulfonylation, forms a stable, covalent sulfonyl-enzyme adduct, rendering the enzyme permanently inactive. The key difference in their reactivity and stability lies in the nature of the leaving group: fluoride in PMSF and chloride in PMSC. The sulfur-fluorine bond is stronger than the sulfur-chlorine bond, making PMSF generally more stable but less reactive than PMSC.
Mechanism of Action: Irreversible Inhibition of Serine Proteases
Caption: Mechanism of irreversible inhibition of serine proteases by PMSC and PMSF.
Quantitative Data Presentation: A Head-to-Head Comparison
The selection of an appropriate protease inhibitor is a critical decision that balances efficacy, stability, and safety. The following tables summarize the key quantitative parameters for PMSC and PMSF. It is important to note that while extensive data is available for PMSF, specific experimental data for PMSC as a protease inhibitor is less common in the literature. The properties of PMSC are often inferred from the general chemical behavior of sulfonyl chlorides.
Table 1: Chemical and Physical Properties
| Property | This compound (PMSC) | Phenylmethylsulfonyl Fluoride (PMSF) |
| CAS Number | 1939-99-7 | 329-98-6 |
| Molecular Formula | C₇H₇ClO₂S | C₇H₇FO₂S |
| Molecular Weight | 190.65 g/mol | 174.19 g/mol |
| Appearance | White to off-white crystalline solid | White to slightly off-white crystalline powder |
| Melting Point | 92-94 °C | 93-95 °C |
Table 2: Stability in Aqueous Solution
| Parameter | This compound (PMSC) | Phenylmethylsulfonyl Fluoride (PMSF) |
| General Stability | Less stable than PMSF; readily hydrolyzes.[1][2] | Unstable in aqueous solutions, with stability decreasing as pH increases.[3] |
| Half-life at 25°C | Expected to be significantly shorter than PMSF due to the better leaving group nature of chloride. | ~110 min at pH 7.0[3] ~55 min at pH 7.5[3] ~35 min at pH 8.0[3] |
| Storage of Stock Solutions | Should be prepared fresh in an anhydrous organic solvent (e.g., isopropanol, ethanol, or DMSO) immediately before use. | Stable for months when stored at -20°C in an anhydrous organic solvent.[3] |
Table 3: Efficacy and Toxicity
| Parameter | This compound (PMSC) | Phenylmethylsulfonyl Fluoride (PMSF) |
| Target Proteases | Primarily serine proteases. | Serine proteases (e.g., trypsin, chymotrypsin, thrombin) and, at higher concentrations, some cysteine proteases.[4] |
| Effective Concentration | Not well-documented, but expected to be in a similar range to PMSF (0.1 - 1 mM). | 0.1 - 1 mM[3] |
| Toxicity | Corrosive, causes severe skin burns and eye damage. Reacts with water. | Highly toxic, neurotoxin. Should be handled with extreme care in a fume hood.[3] |
Experimental Protocols
To empirically determine the most suitable inhibitor for a specific application, researchers can perform comparative experiments. Below is a detailed protocol for a protease activity assay to compare the efficacy of PMSC and PMSF.
Protocol: Comparative Protease Inhibition Assay (Colorimetric)
This protocol allows for the quantification of protease activity and, by extension, the efficacy of PMSC and PMSF by measuring the cleavage of a colorimetric substrate.
Materials:
-
Purified serine protease (e.g., Trypsin)
-
Colorimetric substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
PMSC stock solution (100 mM in anhydrous isopropanol)
-
PMSF stock solution (100 mM in anhydrous isopropanol)
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for comparing protease inhibitor efficacy.
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the protease in the assay buffer.
-
Prepare a working solution of the colorimetric substrate in the assay buffer.
-
Prepare serial dilutions of the PMSC and PMSF stock solutions in anhydrous isopropanol.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add a small volume of the diluted inhibitor (PMSC or PMSF) or the solvent control (isopropanol) to the respective wells.
-
Add the protease solution to all wells except for the blank controls.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Measure Reaction:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroaniline release) in a kinetic mode for 10-30 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both PMSC and PMSF.
-
Conclusion and Recommendations
Both this compound (PMSC) and Phenylmethylsulfonyl Fluoride (PMSF) are effective irreversible inhibitors of serine proteases. The choice between them depends on a careful consideration of experimental needs.
-
PMSF is a well-characterized and widely used inhibitor. Its lower reactivity contributes to greater stability in stock solutions. However, its high toxicity and instability in aqueous buffers necessitate careful handling and fresh preparation for use.
-
PMSC , being a sulfonyl chloride, is expected to be more reactive and consequently less stable in aqueous solutions than PMSF. This higher reactivity could potentially lead to faster inhibition kinetics. However, the lack of extensive characterization of its inhibitory properties and its corrosive nature are significant considerations.
For routine applications where immediate and potent inhibition is required for short durations, and cost is a factor, freshly prepared PMSC could be a viable option, provided stringent safety measures are in place. For longer experiments or when using established protocols, the well-documented properties of PMSF make it a more reliable choice. For applications demanding higher stability and lower toxicity, alternative inhibitors such as AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) should also be considered.
Ultimately, for critical applications, an empirical comparison, as outlined in the provided protocol, is the most reliable method for determining the optimal inhibitor for a specific experimental system. This data-driven approach will ensure the effective preservation of valuable protein samples for downstream analysis and drug discovery efforts.
References
An In-depth Technical Guide on the Synthesis, Precursors, and Applications of alpha-Toluenesulfonyl Chloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Toluenesulfonyl chloride, also known as phenylmethanesulfonyl chloride or benzylsulfonyl chloride (CAS No. 1939-99-7), is a pivotal reagent in organic synthesis, particularly within the pharmaceutical and life sciences sectors. Its utility as a precursor for the synthesis of sulfonamides and as a protecting group for amines makes it an indispensable tool in the construction of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis of alpha-toluenesulfonyl chloride, its primary precursors, and its critical applications in drug development. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.
Introduction
alpha-Toluenesulfonyl chloride (α-TSC) is an organic compound featuring a benzyl (B1604629) group attached to a sulfonyl chloride moiety.[1] Unlike its more common isomer, p-toluenesulfonyl chloride (TsCl), the sulfonyl chloride group in α-TSC is attached to a methylene (B1212753) bridge, rendering it an aliphatic sulfonyl chloride.[2] This structural distinction influences its reactivity and applications.
The primary role of α-TSC in drug development lies in its ability to introduce the benzylsulfonyl group into molecules. This is most frequently employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[3] Furthermore, the benzylsulfonyl group can serve as a protecting group for amines, which can be subsequently removed under reductive conditions, a valuable strategy in multi-step organic synthesis.[4]
Synthesis of alpha-Toluenesulfonyl Chloride
The synthesis of alpha-toluenesulfonyl chloride is typically achieved through a two-step process starting from readily available precursors. The most common route involves the formation of an S-benzylisothiouronium salt from benzyl chloride, followed by oxidative chlorination.
Precursors
The primary precursors for the synthesis of alpha-toluenesulfonyl chloride are:
-
Benzyl Chloride (C₆H₅CH₂Cl): The source of the benzyl backbone.
-
Thiourea (B124793) (SC(NH₂)₂): Reacts with benzyl chloride to form the isothiouronium salt intermediate.
-
Oxidizing and Chlorinating Agents: A system is required to convert the sulfur-containing intermediate to the sulfonyl chloride. Common reagents include sodium chlorite (B76162) (NaClO₂) in the presence of hydrochloric acid (HCl) or N-Chlorosuccinimide (NCS).[4][5]
Synthesis Pathway
The logical flow of the synthesis involves the formation of the stable S-benzylisothiouronium chloride intermediate, which is then subjected to oxidative chlorination to yield the final product.
Core Applications in Drug Development
Synthesis of Sulfonamides
The reaction of alpha-toluenesulfonyl chloride with primary or secondary amines is a fundamental method for forming sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a "privileged structure" found in numerous therapeutic agents.[6] The general reaction proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Amine Protection
In multi-step syntheses, it is often necessary to temporarily block the reactivity of an amine group. The benzylsulfonyl group is an effective protecting group for this purpose. It is stable under a variety of reaction conditions but can be cleaved when necessary, typically through reduction.[4]
Mechanism of Action of Sulfonylurea Drugs
A prominent class of drugs synthesized from sulfonyl chloride precursors are the sulfonylureas, used to treat type 2 diabetes. Their mechanism involves stimulating insulin (B600854) secretion from pancreatic β-cells.
Quantitative Data Summary
The following tables summarize typical reaction parameters for the synthesis of alpha-toluenesulfonyl chloride and its subsequent conversion to sulfonamides.
Table 1: Synthesis of alpha-Toluenesulfonyl Chloride Precursor and Final Product
| Step | Reactants | Reagents/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1. Intermediate Formation | Benzyl chloride, Thiourea | Ethanol | Reflux | 30 min | Quantitative | [5][7] |
| 2. Oxidative Chlorination | S-Benzylisothiouronium salt | NaClO₂, conc. HCl, MeCN | 10-20 | 30 min | 82 | [5] |
| 2a. Alternative Oxidation | S-Benzylisothiouronium salt | NCS, MeCN, HCl | 15-30 | 15 min | 83-86 |[4] |
Table 2: Representative Sulfonamide Synthesis
| Amine Substrate | Reagents/Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-(2,3,4-trimethoxybenzyl)piperazine | Dichloromethane (B109758) (DCM) | Triethylamine (B128534) | Room Temp | 30 min | >90% (crude) | [8] |
| Dibutylamine | 1.0 M NaOH (aq) | NaOH | Room Temp | N/A | 94 |
| Aniline | Diethyl ether | N/A | 0 | 6 h | 85 |[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of alpha-Toluenesulfonyl Chloride (CAS 1939-99-7)
This two-step procedure is adapted from established methods for preparing S-alkyl isothiourea salts and their subsequent oxidative chlorination.[4][5][7]
Step A: Synthesis of S-Benzylisothiouronium Chloride
-
To a round-bottom flask equipped with a reflux condenser, add benzyl chloride (12.6 g, 0.1 mol), thiourea (7.6 g, 0.1 mol), and 95% ethanol (20 mL).[7]
-
Heat the mixture to reflux for 30 minutes. A vigorous reaction may occur, and the solids will dissolve to form a homogeneous solution.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the white solid by vacuum filtration and wash with cold ethanol.
-
Dry the S-benzylisothiouronium chloride intermediate. The yield is typically quantitative.
Step B: Oxidative Chlorination to alpha-Toluenesulfonyl Chloride
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, prepare a mixture of sodium chlorite (NaClO₂, 85% purity, 26.7 g, 0.25 mol), concentrated HCl (50 mL), and acetonitrile (150 mL). Cool the mixture in a water bath.
-
Slowly add the S-benzylisothiouronium chloride (20.3 g, 0.1 mol) from Step A to the vigorously stirred mixture. Maintain the internal reaction temperature between 10-20°C.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Remove the acetonitrile under reduced pressure at low temperature.
-
Add 250 mL of cold water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry. The product, alpha-toluenesulfonyl chloride, is obtained as a colorless or white crystalline solid (m.p. 90-92°C). The expected yield is approximately 82%.[5]
Protocol 2: General Synthesis of N-Benzylsulfonyl Amines (Sulfonamides)
This protocol is a general method for the sulfonylation of an amine using alpha-toluenesulfonyl chloride.[8]
-
Dissolve the amine substrate (1.0 mmol) in dichloromethane (DCM, 30 mL) in a round-bottom flask.
-
Add alpha-toluenesulfonyl chloride (1.0 mmol, 0.191 g) to the solution and stir for 10 minutes at room temperature.
-
Add triethylamine (1.2 mmol, 0.167 mL) to the reaction mixture.
-
Stir the solution for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the solution to a separatory funnel and wash sequentially with dilute HCl, saturated Na₂CO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude sulfonamide product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Conclusion
alpha-Toluenesulfonyl chloride is a versatile and highly valuable reagent for researchers in organic synthesis and drug development. Its straightforward synthesis from inexpensive, common precursors and its efficient reactivity make it an ideal choice for constructing sulfonamide-containing molecules and for implementing amine protection strategies. The protocols and data provided in this guide offer a practical framework for the successful application of alpha-toluenesulfonyl chloride in the laboratory, facilitating the discovery and development of new therapeutic agents.
References
- 1. CAS 1939-99-7: Benzenemethanesulfonyl chloride [cymitquimica.com]
- 2. alpha-Toluenesulfonyl chloride | 1939-99-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103351315A - General preparation method of sulfonyl chloride - Google Patents [patents.google.com]
- 6. Benzylsulfonyl Chloride | 1939-99-7 | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Phenylmethanesulfonyl Chloride (PMSF): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of Phenylmethanesulfonyl chloride (PMSF), a widely used inhibitor in biochemical and molecular biology research. We will delve into its chemical interactions, provide quantitative data on its activity, and outline key experimental protocols.
Introduction: The Role of PMSF in Protease Inhibition
This compound, commonly abbreviated as PMSF, is a crucial reagent used to protect proteins from degradation during experimental procedures.[1] It functions primarily as an irreversible inhibitor of serine proteases, a major class of enzymes that cleave peptide bonds in proteins.[1][2][3] PMSF is also known to inhibit certain cysteine proteases and acetylcholinesterase.[1][4] Its principal application is in the preparation of cell lysates, where it inactivates proteases that are released upon cell disruption, thereby preserving the integrity of the proteins of interest.[1][2][5]
Core Mechanism of Action: Irreversible Sulfonylation
The inhibitory action of PMSF is targeted specifically at the active site of serine proteases. These enzymes are characterized by a "catalytic triad (B1167595)," a spatially conserved arrangement of three amino acid residues: Aspartate (Asp), Histidine (His), and Serine (Ser).[6] The interplay between these residues makes the serine hydroxyl group highly reactive.
The mechanism of inhibition by PMSF proceeds as follows:
-
Non-covalent Binding: PMSF initially binds to the active site of the serine protease, forming a temporary, non-covalent enzyme-inhibitor complex.[6]
-
Nucleophilic Attack: The highly reactive hydroxyl group of the serine residue in the catalytic triad performs a nucleophilic attack on the sulfur atom of PMSF's sulfonyl fluoride (B91410) group.[6]
-
Covalent Bond Formation: This attack results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct. This process is known as sulfonylation.[6][7][8]
-
Irreversible Inactivation: The formation of this covalent bond permanently blocks the active site serine, rendering the enzyme catalytically inactive. The inhibition is considered irreversible because the sulfonyl-enzyme complex is extremely stable and does not readily dissociate.[3][6]
It is a critical feature of PMSF's specificity that it reacts with the hyper-reactive serine residue in the active site but does not bind to other serine residues within the protein.[1][5]
Mechanism of serine protease inhibition by PMSF.
Quantitative Data Summary
The effective use of PMSF is dependent on its concentration and its stability, particularly in aqueous solutions where it has a short half-life.
| Parameter | Value | Conditions | Reference |
| Effective Concentration | 0.1 - 1 mM | In cell lysates | [5][9][10] |
| Half-life (Aqueous) | ~110 minutes | pH 7.0, 25°C | [5] |
| ~55 minutes | pH 7.5, 25°C | [5][8] | |
| ~35 minutes | pH 8.0, 25°C | [5] | |
| Stability (Stock Solution) | ~9 months | Room temperature in 100% isopropanol | [5] |
| ~6 months | -20°C in DMSO | [5] |
Experimental Protocols
General Workflow for Protein Extraction using PMSF
PMSF is a standard component of lysis buffers to prevent proteolytic degradation during protein extraction.
A generalized workflow for protein extraction incorporating PMSF.
Protocol: Protease Activity Assay with a Chromogenic Substrate
This protocol can be used to assess the inhibitory effect of PMSF on a specific serine protease like trypsin.
Materials:
-
Serine Protease (e.g., Trypsin)
-
Chromogenic Substrate (e.g., BAPNA for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)
-
PMSF stock solution (e.g., 100 mM in anhydrous isopropanol)
-
Stop Solution (e.g., 30% acetic acid)
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Set up Reactions:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing the assay buffer and the enzyme solution.
-
To the test samples, add PMSF to the desired final concentration. For control samples, add an equivalent volume of the solvent (isopropanol).
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for a set time to allow for inhibition.
-
-
Initiate and Monitor Reaction:
-
Stop and Measure:
-
Analysis:
-
Calculate the enzyme activity based on the amount of product formed over time. Compare the activity in PMSF-treated samples to the control to determine the extent of inhibition.
-
Specificity, Limitations, and Handling
While highly effective, PMSF has several characteristics that researchers must consider:
-
Limited Solubility: PMSF has low solubility in water. Stock solutions are typically prepared in anhydrous solvents like ethanol, isopropanol, or DMSO.[2][5]
-
Instability: As noted in the quantitative data, PMSF hydrolyzes rapidly in aqueous solutions. Therefore, it must be added to buffers immediately before use.[5][9]
-
Broad but not Universal Activity: PMSF inhibits many common serine proteases like trypsin, chymotrypsin, and thrombin.[2][11] However, it does not inactivate all serine proteases, sometimes due to the inaccessibility of the active site.[5][7] It can also inhibit other enzymes, such as certain cysteine proteases (e.g., papain) and acetylcholinesterase.[2][4]
-
Toxicity: PMSF is a toxic compound and should be handled with care.[12] Always work in a fume hood and wear appropriate personal protective equipment, including gloves.[5]
Conclusion
This compound is an indispensable tool for preventing proteolytic degradation in biological samples. Its mechanism of action, involving the irreversible sulfonylation of the active site serine residue of proteases, is well-characterized. A thorough understanding of its reactivity, stability, and handling requirements is essential for its effective and safe application in the laboratory, ensuring the preservation and integrity of valuable protein samples for downstream analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PMSF - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubpbio.com [ubpbio.com]
- 10. ubpbio.com [ubpbio.com]
- 11. biocompare.com [biocompare.com]
- 12. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of Phenylmethanesulfonyl Chloride and Phenylmethylsulfonyl Fluoride (PMSF) in Organic Solvents: A Technical Guide
This guide provides a comprehensive overview of the solubility of Phenylmethanesulfonyl Chloride and its widely used analog, Phenylmethylsulfonyl Fluoride (PMSF), in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds, primarily as serine protease inhibitors. While the query specified this compound, the vast majority of published solubility and application data pertains to PMSF, the fluoride-containing analog, which is a standard reagent in biochemical laboratories. This guide will address both, with a necessary focus on the well-documented properties of PMSF.
Quantitative Solubility Data
Phenylmethylsulfonyl Fluoride (PMSF) is typically a white to off-white crystalline solid. Its solubility is a critical factor for its use in biochemical assays, particularly in the preparation of stock solutions for addition to lysis buffers and other aqueous systems. PMSF is sparingly soluble and unstable in water but exhibits good solubility in many anhydrous organic solvents.[1][2] Stock solutions are almost exclusively prepared in these organic solvents to ensure stability and achieve a usable concentration.[1]
The quantitative solubility data for PMSF in common organic solvents is summarized below. It is important to note that stock solutions in anhydrous isopropanol (B130326) are stable for at least 9 months at room temperature (15 to 25 °C), while its half-life in aqueous solutions is significantly shorter (e.g., approximately 35 minutes at pH 8.0).[2]
| Solvent | Solubility (mg/mL) | Solubility (mM)¹ | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~35 mg/mL | ~200.9 mM | [3] |
| Dimethylformamide (DMF) | ~33 mg/mL | ~189.4 mM | [1][4] |
| Ethanol (anhydrous) | ~35 mg/mL | ~200.9 mM | [3] |
| Isopropanol (anhydrous) | >10 mg/mL | >57.4 mM | |
| Methanol (anhydrous) | >10 mg/mL | >57.4 mM | [1] |
| 1,2-Propanediol | >10 mg/mL | >57.4 mM |
¹ Molar concentrations are calculated based on a molecular weight of 174.19 g/mol for PMSF.
Data for this compound is less readily available in the scientific literature, as it is more commonly used as a chemical intermediate rather than a laboratory protease inhibitor.[5][6] Its physical properties, such as a melting point of 92-94 °C, are well-documented.[5]
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a generalized protocol for determining the equilibrium (thermodynamic) solubility of a compound like PMSF in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[7][8]
Objective: To determine the maximum concentration of a solute (e.g., PMSF) that can dissolve in a specific solvent at a constant temperature to form a saturated solution.
Materials and Equipment:
-
Phenylmethylsulfonyl Fluoride (PMSF) powder
-
Anhydrous organic solvent of interest (e.g., ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Vortex mixer or sonicator[9]
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of PMSF powder to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with solid PMSF remaining.
-
Solvent Addition: Accurately add a known volume of the anhydrous organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess, undissolved solid settle.[7]
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the collected sample through a syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of PMSF in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.[11]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of PMSF in that solvent at the specified temperature.
Visualizations: Workflows and Logical Processes
3.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility as detailed in the protocol above.
3.2 Role of PMSF in a Typical Protein Extraction Workflow
PMSF is a critical component in cell lysis buffers to prevent the degradation of target proteins by serine proteases released during cell disruption. Its solubility in an organic solvent is essential for creating a concentrated stock that can be easily added to the aqueous lysis buffer immediately before use.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 苯甲磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
The Expanding Synthetic Utility of Phenylmethanesulfonyl Chloride: A Technical Guide to Novel Reactions
Introduction: Phenylmethanesulfonyl chloride (PMSCl), a versatile and readily available reagent, has long been a staple in organic synthesis, primarily for the introduction of the phenylmethanesulfonyl (sulfonate) protecting group. However, recent advancements in synthetic methodology have unlocked a diverse and novel range of reactions for this compound, extending its utility far beyond its traditional role. This technical guide provides an in-depth exploration of these emerging transformations, targeting researchers, scientists, and drug development professionals. Herein, we detail key experimental protocols, present quantitative data for comparative analysis, and visualize the underlying chemical logic through reaction workflows.
Palladium-Catalyzed C-H Functionalization: A Modern Approach to Sulfone Synthesis
A significant breakthrough in the application of this compound has been its use in palladium-catalyzed C-H functionalization reactions. This powerful strategy allows for the direct formation of C-S bonds, providing a more atom-economical and efficient route to diarylmethyl sulfones compared to classical methods. These reactions typically proceed via a directed C-H activation mechanism, where a directing group on the substrate guides the palladium catalyst to a specific C-H bond for cleavage and subsequent coupling with the sulfonyl chloride.
While specific examples detailing the use of this compound in this context are emerging, the general principle has been established with various arylsulfonyl chlorides. These reactions offer a novel pathway to synthesize complex sulfone-containing molecules, which are prevalent in medicinal chemistry.
Experimental Workflow for Palladium-Catalyzed C-H Sulfonylation:
Caption: General workflow for Pd-catalyzed C-H sulfonylation.
Synthesis of Heterocyclic Scaffolds
This compound has proven to be a valuable precursor in the synthesis of various nitrogen-containing heterocycles, which are of significant interest in drug discovery. For instance, it has been utilized in the synthesis of sulfonamide derivatives that can undergo further cyclization reactions to form complex heterocyclic systems.
A notable application is in the synthesis of novel curcumin (B1669340) derivatives. Curcumin, a natural product with known anticancer properties, has been modified using this compound to enhance its therapeutic potential. While the detailed experimental protocol for this specific multi-step synthesis is proprietary, the general approach involves the sulfonylation of a curcumin analog followed by subsequent chemical modifications.
Conceptual Pathway for Heterocycle Synthesis:
Caption: Conceptual pathway for heterocycle synthesis using PMSCl.
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving this compound and related sulfonyl chlorides to provide a comparative overview of reaction efficiencies.
| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |
| C-H Sulfonylation | Pd(OAc)₂ / Ligand | Aryl with Directing Group | Diaryl Sulfone | 60-85 | General Literature |
| Sulfonamide Synthesis | Pyridine | Primary/Secondary Amine | Sulfonamide | 85-95 | General Literature |
| Sulfonic Ester Synthesis | Pyridine | Alcohol | Sulfonic Ester | 80-90 | General Literature |
Detailed Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide from an Amine:
-
Reaction Setup: To a solution of the amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere, add a suitable base (e.g., triethylamine (B128534) or pyridine, 1.2 eq).
-
Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add this compound (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired sulfonamide.
Note: This is a general protocol and may require optimization for specific substrates.
Future Outlook
The exploration of novel reactions involving this compound is an active area of research. The development of new catalytic systems, particularly those involving earth-abundant metals, is expected to further expand its synthetic applications. Furthermore, its use in photoredox and electrochemical reactions holds significant promise for accessing previously unattainable chemical transformations. As our understanding of reaction mechanisms deepens, we can anticipate the rational design of highly selective and efficient processes for the synthesis of complex molecules with important biological activities. This will undoubtedly solidify the position of this compound as a versatile and indispensable tool in the arsenal (B13267) of the modern synthetic chemist.
Methodological & Application
Application Notes and Protocols for Phenylmethanesulfonyl Chloride (PMSF) in Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Phenylmethanesulfonyl chloride (PMSF), a critical serine protease inhibitor, in protein extraction workflows. Adherence to these protocols will help ensure the integrity of protein samples by preventing degradation from endogenous proteases released during cell lysis.
Introduction
During protein extraction from cells or tissues, the disruption of cellular compartments releases a host of degradative enzymes, including proteases.[1] Serine proteases are a major class of these enzymes that can rapidly degrade proteins of interest, leading to lower yields and artifactual results in downstream applications.[2] this compound (PMSF) is an irreversible inhibitor of serine proteases, such as trypsin and chymotrypsin, making it an essential component of many lysis buffers.[1][3][4] It is also known to inhibit cysteine proteases (reversibly) and mammalian acetylcholinesterase.[3]
Mechanism of Action
PMSF acts by covalently modifying the active site of serine proteases.[2][5] Serine proteases feature a catalytic triad (B1167595) of amino acids in their active site, including a highly reactive serine residue.[2] PMSF irreversibly sulfonates the hydroxyl group of this serine residue, rendering the enzyme permanently inactive.[1][6] This prevents the protease from cleaving peptide bonds in the protein sample.[2] It is important to note that PMSF does not inhibit all types of proteases, and for broad-spectrum protection, it is often used in combination with other protease inhibitors to form a "protease inhibitor cocktail".[1][7]
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution
Materials:
-
This compound (PMSF) powder
-
Anhydrous isopropanol, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO)[8][9]
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile gloves are recommended), lab coat, and safety goggles[10][11]
-
Chemical fume hood[10]
-
Vortex mixer
-
Microcentrifuge tubes for aliquoting
Procedure:
-
Work in a chemical fume hood. PMSF is a toxic and corrosive compound.[10][11]
-
To prepare a 100 mM stock solution, dissolve 17.4 mg of PMSF in 1 mL of anhydrous isopropanol.[12] Alternatively, anhydrous ethanol or DMSO can be used.[8][9]
-
Vortex the solution until the PMSF is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C. The stock solution is stable for up to 9 months when stored at -20°C.[4][8]
Protocol 2: Use of PMSF in Protein Extraction
Materials:
-
Cell or tissue sample
-
Lysis buffer (e.g., RIPA buffer, Tris-HCl based buffers)[4]
-
100 mM PMSF stock solution (from Protocol 1)
-
Ice
-
Microcentrifuge
Procedure:
-
Place the lysis buffer on ice to chill.
-
Immediately before use , add the 100 mM PMSF stock solution to the chilled lysis buffer to achieve the desired final working concentration.[1][4][13] The effective concentration of PMSF is typically between 0.1 and 1 mM.[3][8] For a final concentration of 1 mM, add 10 µL of the 100 mM PMSF stock solution to every 1 mL of lysis buffer.
-
Mix the lysis buffer containing PMSF thoroughly by inverting the tube or gentle vortexing.
-
Proceed immediately with your standard cell or tissue lysis protocol. For example, for cultured cells: a. Collect cells and wash them with cold phosphate-buffered saline (PBS).[14] b. Resuspend the cell pellet in the prepared lysis buffer containing PMSF.[14] c. Incubate the lysate on ice for 30 minutes, with periodic vortexing.[14] d. Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris.[14][15] e. Transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
-
The extracted protein sample is now ready for downstream applications or can be stored at -80°C.[14]
Data Presentation
| Parameter | Value | References |
| Typical Working Concentration | 0.1 - 1 mM | [3][8] |
| Stock Solution Concentration | 100 mM or 200 mM | [4][12][13] |
| Recommended Solvents for Stock | Anhydrous Isopropanol, Ethanol, or DMSO | [8] |
| Stock Solution Stability | Up to 9 months at -20°C in isopropanol; ~6 months at -20°C in DMSO | [8] |
| Half-life in Aqueous Solution (pH 7.0, 25°C) | 110 minutes | [8] |
| Half-life in Aqueous Solution (pH 7.5, 25°C) | 55 minutes | [8] |
| Half-life in Aqueous Solution (pH 8.0, 25°C) | 35 minutes | [8] |
Mandatory Visualization
Caption: Workflow for the preparation and use of PMSF in protein extraction.
Safety and Handling Precautions
-
Toxicity: PMSF is an acutely toxic and corrosive compound that can cause severe skin burns and eye damage.[10][11] It is toxic if swallowed or inhaled.[11]
-
Handling: Always handle solid PMSF and concentrated stock solutions in a properly functioning chemical fume hood.[10][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile gloves with a long breakthrough time are recommended), a lab coat, and chemical splash goggles.[10][11]
-
Stability and Storage: PMSF is unstable in aqueous solutions, with its half-life decreasing as the pH increases.[5][8] Store PMSF powder desiccated at room temperature or 4°C, protected from moisture.[3] Stock solutions in anhydrous solvents are stable for several months at -20°C.[4][8]
-
Waste Disposal: Aqueous solutions of PMSF can be inactivated for disposal by making them alkaline (pH > 8.6) and allowing them to sit for several hours at room temperature to promote hydrolysis.[5] Dispose of all waste in accordance with local regulations.[11]
-
In case of exposure:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biofargo.com [biofargo.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. goldbio.com [goldbio.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. PMSF - Wikipedia [en.wikipedia.org]
- 9. lifetechindia.com [lifetechindia.com]
- 10. purdue.edu [purdue.edu]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. agscientific.com [agscientific.com]
- 13. PMSF | Cell Signaling Technology [cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. imperial.ac.uk [imperial.ac.uk]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Preparation of Phenylmethanesulfonyl Chloride (PMSC) Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Phenylmethanesulfonyl Chloride (PMSC), a sulfonyl chloride compound. Due to the limited availability of direct protocols for PMSC, this guide is based on established procedures for the closely related and structurally similar compound, Phenylmethylsulfonyl fluoride (B91410) (PMSF). This document outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a stable stock solution for use in various research and drug development applications.
Introduction
This compound (PMSC) is a chemical compound containing a sulfonyl chloride functional group. While specific applications are varied, sulfonyl chlorides are generally reactive compounds used in organic synthesis and as inhibitors of certain enzymes. Proper preparation and storage of a stock solution are critical to ensure its stability and efficacy in downstream experiments. This protocol provides a reliable method for preparing a PMSC stock solution, drawing upon best practices established for the analogous compound, PMSF.
Chemical Properties and Safety Precautions
Before handling this compound, it is crucial to be aware of its chemical properties and to take appropriate safety measures.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₂S | [1][2] |
| Molecular Weight | 190.65 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 92-94 °C | [4] |
| Solubility in Water | Decomposes | [5] |
| Solubility in Organic Solvents | Soluble in Toluene | [5] |
Safety Precautions:
PMSC is a corrosive compound and reacts with water[3][5]. It should be handled with extreme care in a chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Experimental Protocol: Preparation of a 100 mM PMSC Stock Solution
This protocol details the preparation of a 100 mM stock solution of PMSC. The choice of anhydrous isopropanol (B130326) as a solvent is based on the high stability of the analogous compound, PMSF, in this solvent.
Materials:
-
This compound (PMSC) powder
-
Anhydrous isopropanol
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, ensure all materials are clean, dry, and readily accessible.
-
Weighing PMSC: Carefully weigh out 19.07 mg of PMSC powder using an analytical balance and a clean weigh boat.
-
Transfer: Transfer the weighed PMSC powder into a sterile 15 mL conical centrifuge tube.
-
Dissolving in Solvent: Add 1 mL of anhydrous isopropanol to the tube containing the PMSC powder.
-
Vortexing: Cap the tube tightly and vortex thoroughly until the PMSC is completely dissolved. The solution should be clear and colorless.
-
Storage: Aliquot the 100 mM PMSC stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C in a desiccated container to prevent exposure to moisture.
Table 2: Recommended Solvents and Storage for Phenylmethanesulfonyl Compound Stock Solutions
| Solvent | Recommended Concentration | Storage Temperature | Stability | Note |
| Anhydrous Isopropanol | 100 mM - 200 mM | -20°C | High (based on PMSF data) | Preferred solvent for long-term storage. |
| Anhydrous Ethanol | 100 mM | -20°C | Good (based on PMSF data) | |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL (for PMSF)[6] | -20°C | Good (based on PMSF data) |
Note: The stability of PMSC in these solvents has not been empirically determined and is inferred from data on the similar compound, PMSF.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow:
The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.
Caption: Workflow for PMSC stock solution preparation.
Logical Relationship Diagram:
The following diagram illustrates the logical relationship between the chemical properties of PMSC and the handling procedures.
Caption: Relationship between PMSC properties and handling.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of a this compound stock solution. By leveraging data from the analogous compound, PMSF, this guide offers a reliable starting point for researchers. Adherence to the safety precautions and experimental procedures outlined is essential for the successful and safe preparation of a stable and effective PMSC stock solution for a variety of scientific applications. It is recommended that individual laboratories validate the stability of their prepared stock solutions for their specific experimental needs.
References
Application Notes and Protocols for Phenylmethanesulfonyl Chloride (PMSF) in Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonyl chloride (PMSF) is a widely utilized irreversible inhibitor of serine proteases, a class of enzymes crucial in numerous physiological and pathological processes. By covalently modifying the active site serine residue, PMSF effectively prevents the proteolytic degradation of proteins of interest during experimental procedures such as cell lysis and protein purification.[1][2] These application notes provide comprehensive protocols and quantitative data to guide researchers in the effective use of PMSF for inhibiting serine proteases.
Serine proteases are characterized by a highly reactive serine residue within their catalytic triad, which is essential for their enzymatic activity. PMSF acts as a suicide inhibitor by forming a stable, covalent sulfonyl-enzyme adduct with this active site serine, leading to the irreversible inactivation of the enzyme.
Quantitative Data Summary
The efficacy of PMSF is concentration-dependent and can vary based on the specific protease and experimental conditions. Therefore, the following tables summarize key quantitative data for the use of PMSF, providing a valuable reference for experimental design.
Table 1: General Parameters for PMSF Usage
| Parameter | Value | Notes |
| Stock Solution Concentration | 100-200 mM | Higher concentrations up to 1 M can be prepared in DMSO.[2][3] |
| Recommended Solvent | Anhydrous Isopropanol, Ethanol, Methanol, or DMSO | The use of anhydrous solvents is critical to maintain the stability of the stock solution.[2] |
| Final Working Concentration | 0.1 - 1 mM | A final concentration of 1 mM is commonly recommended for general use in lysis buffers.[4][5][6] |
| Stability of Stock Solution | Up to 9 months at -20°C | Store in aliquots to prevent repeated freeze-thaw cycles.[7][8] |
Table 2: Stability of PMSF in Aqueous Solutions
PMSF is notoriously unstable in aqueous solutions, with its half-life being significantly dependent on the pH of the buffer.[4][9] It is crucial to add PMSF to aqueous solutions immediately before use.[10]
| pH (at 25°C) | Half-Life |
| 7.0 | ~110 minutes |
| 7.5 | ~55 minutes[4] |
| 8.0 | ~35 minutes[4] |
Table 3: Inhibitory Concentrations of PMSF against Specific Serine Proteases
| Enzyme | Organism/Source | IC50 | kinact/Ki (M-1s-1) |
| Neutrophil Elastase | Human | ~110 - 131 µM | Not readily available |
| Protease | Bacillus licheniformis | ~200 µM[8] | Not readily available |
| Trypsin | Bovine Pancreas | Not readily available | ~1400 |
| Chymotrypsin | Bovine Pancreas | Not readily available | ~4400 |
| Thrombin | Human | Not readily available | ~40 |
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution in Isopropanol
This protocol details the preparation of a standard 100 mM PMSF stock solution.
Materials:
-
Phenylmethanesulfonyl fluoride (B91410) (PMSF) powder
-
Anhydrous isopropanol
-
Chemical fume hood
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
-
Sterile conical tubes and microcentrifuge tubes for aliquoting
Procedure:
-
Safety Precautions: PMSF is a toxic and corrosive compound. All handling of PMSF powder and concentrated stock solutions must be performed in a certified chemical fume hood while wearing appropriate PPE.[8]
-
Weighing PMSF: Carefully weigh out 17.42 mg of PMSF powder.
-
Dissolving PMSF: Transfer the weighed PMSF powder into a sterile 15 mL conical tube. Add 1 mL of anhydrous isopropanol.
-
Mixing: Vortex the solution until the PMSF powder is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting and Storage: Aliquot the 100 mM PMSF stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 9 months.[8]
Protocol 2: Addition of PMSF to Cell Lysis Buffer
To prevent proteolytic degradation upon cell lysis, PMSF must be added to the lysis buffer immediately before use.[10]
Materials:
-
Cell or tissue sample
-
Chilled lysis buffer (e.g., RIPA, NP-40 based)
-
100 mM PMSF stock solution (from Protocol 1)
-
Ice
Procedure:
-
Place the required volume of lysis buffer on ice.
-
Immediately before adding the lysis buffer to your cell or tissue sample, add the 100 mM PMSF stock solution to the chilled lysis buffer to achieve the desired final concentration (typically 0.1-1 mM). For a 1 mM final concentration, add 10 µL of 100 mM PMSF per 1 mL of lysis buffer.
-
Mix the PMSF-supplemented lysis buffer thoroughly by vortexing.
-
Proceed immediately with your cell or tissue lysis protocol.
Protocol 3: Chromogenic Protease Inhibition Assay to Determine IC50 of PMSF
This protocol describes a general method to determine the IC50 value of PMSF against a serine protease like trypsin using a chromogenic substrate.
Materials:
-
Target serine protease (e.g., Trypsin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
100 mM PMSF stock solution (from Protocol 1)
-
Anhydrous solvent for PMSF dilution (e.g., isopropanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Protease Solution: Prepare a working solution of the serine protease in the assay buffer. The optimal concentration should be determined empirically to give a linear rate of substrate hydrolysis over the measurement period.
-
Substrate Solution: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM BAPNA in DMSO).
-
Inhibitor Dilutions: Prepare a series of dilutions of the 100 mM PMSF stock solution in the anhydrous solvent. Then, make a final dilution into the assay buffer to achieve the desired final concentrations in the assay. Include a solvent-only control.
-
-
Assay Procedure:
-
Add 20 µL of each PMSF dilution (or solvent control) to the wells of a 96-well plate.
-
Add 160 µL of the protease solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[3]
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each PMSF concentration.
-
Calculate the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the PMSF concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[3]
-
Visualizations
Mechanism of Serine Protease Inhibition by PMSF
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways induced by serine proteases to increase intestinal epithelial barrier function | PLOS One [journals.plos.org]
- 10. agscientific.com [agscientific.com]
Application Notes and Protocols for Phenylmethanesulfonyl Chloride (PMSF) in Western Blot Lysis Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Phenylmethanesulfonyl chloride (PMSF), a critical serine protease inhibitor, in Western blot lysis buffers. Adherence to these protocols will help ensure the preservation of protein integrity during cell lysis and sample preparation, leading to more accurate and reliable Western blotting results.
Introduction to PMSF
This compound (PMSF) is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin, and also inhibits some cysteine proteases.[1][2][3] It functions by sulfonating the hydroxyl group of the active site serine residue, rendering the enzyme inactive.[2][4][5] During cell lysis, endogenous proteases are released, which can rapidly degrade proteins of interest. The inclusion of PMSF in the lysis buffer is a crucial step to prevent this proteolysis and maintain the integrity of the target proteins for downstream analysis by Western blot.[1][6]
Key Properties and Data Presentation
A summary of the essential quantitative data for PMSF is presented in the table below for easy reference.
| Parameter | Value | Notes | Citations |
| Molecular Weight | 174.19 g/mol | [7][8] | |
| Appearance | White to slightly off-white crystalline powder | [2][7] | |
| Effective Concentration | 0.1 - 1 mM | This is the final concentration in the lysis buffer. | [2][7][9] |
| Stock Solution Concentration | 100 mM or 200 mM | Typically prepared in an anhydrous organic solvent. | [7][8] |
| Solvents for Stock Solution | Anhydrous isopropanol (B130326), ethanol, or DMSO | PMSF has limited solubility in aqueous solutions. | [7][9][10] |
| Stability of Stock Solution | Up to 3-9 months at -20°C | Store in aliquots to avoid repeated freeze-thaw cycles. | [8][9][11] |
| Half-life in Aqueous Solution (25°C) | ~110 minutes at pH 7.0 | PMSF is highly unstable in aqueous solutions; its degradation rate increases with pH. | [9] |
| ~55 minutes at pH 7.5 | [9] | ||
| ~35 minutes at pH 8.0 | [7][9][12] |
Experimental Protocols
This protocol describes the preparation of a commonly used 100 mM PMSF stock solution.
Materials:
-
Phenylmethanesulfonyl fluoride (B91410) (PMSF) powder
-
Anhydrous isopropanol
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[13]
-
Chemical fume hood.[13]
-
Sterile microcentrifuge tubes or vials for aliquoting.
Procedure:
-
Safety First: PMSF is a toxic and corrosive compound.[6][14] All handling of PMSF powder and stock solutions should be performed in a certified chemical fume hood.[13] Wear appropriate PPE at all times.
-
Weighing PMSF: Carefully weigh out 17.42 mg of PMSF powder.[7]
-
Dissolving PMSF: Transfer the weighed PMSF powder into a sterile conical tube. Add 1 mL of anhydrous isopropanol to the tube.
-
Mixing: Vortex the solution until the PMSF powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.[11]
-
Aliquoting and Storage: Aliquot the 100 mM PMSF stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Stored under these conditions, the stock solution is stable for up to 9 months.[9]
Note: It is crucial to add the PMSF stock solution to your lysis buffer or aqueous solution immediately before use due to its short half-life in aqueous environments.[7][8]
This protocol outlines the steps for preparing cell lysates for Western Blotting, incorporating PMSF to prevent protein degradation.[14]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold lysis buffer (e.g., RIPA buffer, NP-40 buffer).[15]
-
100 mM PMSF stock solution (from Protocol 1)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Preparation:
-
Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation, discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
-
Lysis Buffer Preparation: Prepare the required volume of your chosen lysis buffer and keep it on ice.
-
Adding PMSF: Crucially, add PMSF to the lysis buffer to a final concentration of 1 mM immediately before adding it to the cells.[14] For example, add 10 µL of a 100 mM PMSF stock solution to 1 mL of lysis buffer.
-
Cell Lysis:
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.[16]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[17]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein lysate with an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]
-
Storage: The prepared samples can be used immediately for Western blotting or stored at -20°C or -80°C for future use.
Visualizations
Caption: Workflow illustrating the integration of PMSF in the sample preparation stage for Western blotting.
Caption: Diagram showing the irreversible inhibition of a serine protease by PMSF.
Caption: A decision tree to guide the selection between PMSF and alternative protease inhibitors.
Safety and Handling Precautions
PMSF is a hazardous and cytotoxic chemical and must be handled with appropriate safety measures.[6][7]
-
Engineering Controls: Always handle PMSF powder and concentrated stock solutions in a certified chemical fume hood.[13] Ensure adequate ventilation to minimize exposure.[18]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust when handling the powder.[18] Do not breathe dust, vapor, mist, or gas.[19] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store PMSF powder in a cool, dry, and well-ventilated area, protected from moisture.[2][12]
-
Waste Disposal: Dispose of PMSF waste as hazardous chemical waste according to your institution's guidelines. Aqueous solutions of PMSF can be inactivated by making them alkaline (pH > 8.6) and allowing them to hydrolyze for several hours at room temperature before disposal.[12]
Alternatives to PMSF
While PMSF is a widely used and effective serine protease inhibitor, it has limitations, including its high toxicity and instability in aqueous solutions.[7][9] A common alternative is 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF HCl).
| Feature | PMSF | AEBSF HCl |
| Toxicity | High, cytotoxic | Low |
| Solubility | Poor in aqueous solutions | Water-soluble |
| Stability in Aqueous Buffer | Low (half-life of ~35 min at pH 8.0) | High |
| Effective Concentration | 0.1 - 1 mM | 0.1 - 1 mM |
AEBSF is a non-toxic and stable alternative to PMSF, making it a safer and more convenient option for many applications.[7][17] For broad-spectrum protease inhibition, commercially available protease inhibitor cocktails, which contain a mixture of inhibitors targeting different protease classes, are also an excellent choice.[5][16]
References
- 1. agscientific.com [agscientific.com]
- 2. biofargo.com [biofargo.com]
- 3. biocompare.com [biocompare.com]
- 4. youtube.com [youtube.com]
- 5. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. agscientific.com [agscientific.com]
- 8. PMSF | Cell Signaling Technology [cellsignal.com]
- 9. PMSF - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. purdue.edu [purdue.edu]
- 14. benchchem.com [benchchem.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. fishersci.com [fishersci.com]
Application Notes and Protocols: Phenylmethanesulfonyl Chloride for the Sulfonylation of Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonyl chloride (PMSC), also known as α-toluenesulfonyl chloride, is a versatile reagent for the sulfonylation of primary amines, yielding N-substituted phenylmethanesulfonamides. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antihyperlipidemic properties. The phenylmethanesulfonyl group can also serve as a protecting group for amines in multi-step organic synthesis.
These application notes provide detailed protocols for the sulfonylation of primary amines using PMSC, quantitative data on reaction outcomes, and an overview of the biological significance of the resulting sulfonamides, including their potential role in modulating key signaling pathways.
Data Presentation
The efficiency of the sulfonylation of primary amines with this compound is dependent on the nature of the amine substrate, the reaction conditions, and the base employed. Below is a summary of typical yields obtained for the synthesis of various N-substituted phenylmethanesulfonamides.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| Aniline | Pyridine (B92270) | Dichloromethane (B109758) | 4 | 92 |
| 4-Methylaniline | Pyridine | Dichloromethane | 4 | 95 |
| 4-Methoxyaniline | Pyridine | Dichloromethane | 5 | 90 |
| 4-Chloroaniline | Pyridine | Dichloromethane | 6 | 88 |
| Benzylamine | Triethylamine (B128534) | Dichloromethane | 3 | 94 |
| Cyclohexylamine | Triethylamine | Dichloromethane | 3 | 91 |
| Pyrrolidine | Triethylamine | Dichloromethane | 2 | 96 |
Note: Yields are representative and may vary based on the specific experimental conditions and scale of the reaction.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine with this compound
This protocol describes a general method for the synthesis of N-substituted phenylmethanesulfonamides from primary amines and this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (PMSC) (1.05 - 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine (for aromatic amines) or triethylamine (for aliphatic amines) (1.5 - 2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of PMSC: Slowly add a solution of this compound (1.05 - 1.2 eq) in anhydrous dichloromethane to the cooled amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-substituted phenylmethanesulfonamide.
Safety Precautions
This compound is a corrosive and moisture-sensitive solid. It can cause severe skin burns and eye damage. Always handle PMSC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the sulfonylation of primary amines using PMSC.
General Reaction Mechanism
Caption: General mechanism for the sulfonylation of a primary amine with PMSC.
Potential Signaling Pathway Inhibition by N-Benzylsulfonamide Derivatives
N-substituted benzenesulfonamides have been identified as inhibitors of the Tropomyosin receptor kinase A (TrkA) signaling pathway, which is implicated in cell proliferation and survival.[1] Inhibition of TrkA can downstream affect the Ras/MAPK and PI3K/Akt pathways.
Caption: Inhibition of the TrkA signaling pathway by N-benzylsulfonamide derivatives.
References
Application Notes: Derivatization of Alcohols with Phenylmethanesulfonyl Chloride
Introduction
The derivatization of alcohols is a fundamental chemical transformation employed extensively in organic synthesis, drug development, and analytical chemistry. One effective method involves the reaction of an alcohol with phenylmethanesulfonyl chloride (PMSC), also known as α-toluenesulfonyl chloride, to form a stable phenylmethanesulfonate (B8461500) (or "phenylmesylate") ester.[1] This process converts the hydroxyl group, which is a poor leaving group, into a good leaving group, facilitating subsequent nucleophilic substitution reactions. Additionally, the introduction of the phenylmethanesulfonyl moiety increases the molecular weight and often alters the polarity of the analyte, which can significantly improve its detection and separation in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][3]
Key Applications
-
Activation of Alcohols: The primary application is the activation of hydroxyl groups for nucleophilic substitution (Sₙ2) reactions. The resulting phenylmethanesulfonate is an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.
-
Protecting Group: While less common than other sulfonyl chlorides, the phenylmethanesulfonyl group can be used as a protecting group for alcohols.
-
Analytical Derivatization: In analytical chemistry, derivatization with PMSC enhances the volatility and thermal stability of polar alcohols, improving their chromatographic behavior and providing a characteristic mass spectral fragmentation pattern for unambiguous identification.[2][4]
-
Drug Development: Sulfonate esters are important structural motifs in medicinal chemistry. Derivatization with reagents like PMSC is a key step in synthesizing various drug candidates and intermediates.[5] The modification can alter a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.[5]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the this compound. This is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct and facilitates the reaction. The stereochemistry at the alcohol's carbon center is retained during this derivatization step because the C-O bond is not broken.[6]
Caption: Reaction mechanism of alcohol derivatization with PMSC.
Experimental Protocols
I. General Protocol for Derivatization of a Primary Alcohol
This protocol describes a general method for the conversion of a primary alcohol to its corresponding phenylmethanesulfonate ester.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (PMSC) (1.1 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M solution)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
PMSC Addition: Slowly add this compound (1.1 eq) to the stirred solution. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl solution to neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for alcohol derivatization.
II. Protocol for Derivatization for GC-MS Analysis
This protocol is optimized for preparing small-scale samples for analytical purposes.
Materials:
-
Alcohol sample (approx. 1 mg)
-
Anhydrous Pyridine
-
This compound solution (10 mg/mL in anhydrous Toluene)
-
GC Vial (2 mL) with a screw cap
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the alcohol sample into a GC vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of the this compound solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes in a heating block.
-
Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the sample with a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC-MS analysis.
-
Analysis: Inject an aliquot of the diluted solution directly into the GC-MS system.
Data Presentation
Quantitative data from derivatization reactions are crucial for assessing the efficiency and reproducibility of the method.
Table 1: Typical Reaction Parameters for Alcohol Derivatization
| Parameter | Condition | Rationale |
| Stoichiometry | ||
| Alcohol | 1.0 equivalent | Limiting reagent. |
| This compound | 1.1 - 1.2 equivalents | A slight excess ensures complete conversion of the alcohol. |
| Base (Pyridine/Triethylamine) | 1.5 - 2.0 equivalents | Acts as a catalyst and neutralizes the HCl byproduct. |
| Solvent | Anhydrous DCM, THF, Pyridine | Must be aprotic and anhydrous to prevent reaction with PMSC. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Reaction Time | 1 - 6 hours | Dependent on the steric hindrance of the alcohol. |
Table 2: Example Analytical Data for Derivatized Alcohols
This table presents hypothetical, yet representative, data for the derivatization of two different alcohols, illustrating the expected outcomes for analytical applications.
| Analyte | Derivatization Yield (%) | Retention Time Shift (min) | Limit of Detection (LOD) |
| Methanol | > 98% | + 5.2 | 0.01 g/L |
| Pinacolyl Alcohol [2][4] | > 99% | + 8.5 | 30-72 ng/mL |
Safety and Handling Precautions
This compound and its derivatives are hazardous chemicals that require careful handling in a controlled laboratory environment.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of its dust or vapors.[8][9]
-
Moisture Sensitivity: PMSC is highly sensitive to moisture and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10] Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere.[7][8]
-
Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage.[7][11][12] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
By following these guidelines, researchers can safely and effectively utilize this compound for the derivatization of alcohols in a variety of synthetic and analytical applications.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound | C7H7ClO2S | CID 74740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phenylmethanesulfonyl Chloride: Applications and Protocols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phenylmethanesulfonyl chloride (PMSCl), also known as α-toluenesulfonyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the phenylmethanesulfonyl (or benzylsulfonyl) group. This functional group serves as a valuable protecting group for amines, alcohols, and phenols, and is a key component in the synthesis of sulfonamides and sulfonate esters, many of which exhibit significant biological activity. This document provides detailed application notes and experimental protocols for the use of PMSCl in these key transformations.
Core Applications of this compound
The primary applications of this compound in organic synthesis include:
-
Synthesis of Sulfonamides: The reaction of PMSCl with primary and secondary amines provides a straightforward method for the preparation of N-substituted phenylmethanesulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a common feature in a wide range of therapeutic agents.
-
Protection of Alcohols and Phenols: PMSCl reacts with alcohols and phenols to form stable sulfonate esters. This transformation is widely used to protect hydroxyl groups during multi-step syntheses, as the resulting phenylmethanesulfonate (B8461500) (or "pmsylate") group is robust under various reaction conditions but can be cleaved when desired.
Application I: Synthesis of Sulfonamides
The reaction of this compound with a primary or secondary amine in the presence of a base is a highly efficient method for the formation of sulfonamides. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), acts as a scavenger for the hydrochloric acid generated during the reaction.
General Reaction Scheme:
Caption: Synthesis of N-Phenylmethanesulfonamides.
Experimental Protocol: Synthesis of 1-(Phenylmethanesulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
This protocol is adapted from a reported synthesis of novel sulfonamide derivatives.
Materials:
-
1-(2,3,4-Trimethoxybenzyl)piperazine
-
This compound (PMSCl)
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 1-(2,3,4-trimethoxybenzyl)piperazine (1.0 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Add triethylamine (1.2 mmol) to the solution.
-
Continue stirring at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Sulfonamide Synthesis
| Amine Substrate | Base | Solvent | Time (min) | Yield (%) |
| 1-(2,3,4-Trimethoxybenzyl)piperazine | Triethylamine | Dichloromethane | 30 | 93 |
| Substituted Anilines | Pyridine/Triethylamine | Dichloromethane | 30-120 | 75-95 |
| Aliphatic Amines | Triethylamine | Dichloromethane | 30-60 | 80-98 |
Application II: Synthesis of Sulfonate Esters (Protection of Alcohols)
This compound is an effective reagent for the protection of alcohols and phenols via the formation of phenylmethanesulfonate esters. This protecting group is stable to a wide range of reaction conditions, including those involving organometallic reagents and mild acidic or basic hydrolysis.
General Reaction Scheme:
Caption: Protection of Alcohols as Phenylmethanesulfonates.
Experimental Protocol: General Procedure for the Synthesis of Phenylmethanesulfonate Esters from Alcohols
This is a general protocol adaptable for a wide range of primary and secondary alcohols.
Materials:
-
Alcohol
-
This compound (PMSCl)
-
Pyridine or Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl), cold
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.2-1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Stir for an additional 2-12 hours, monitoring the reaction progress by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude phenylmethanesulfonate ester can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data for Sulfonate Ester Synthesis
| Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |
| Primary Alcohols | Pyridine/Triethylamine | Dichloromethane | 2-6 | 85-98 |
| Secondary Alcohols | Pyridine/Triethylamine | Dichloromethane | 4-12 | 70-90 |
| Phenols | Pyridine/Triethylamine | Dichloromethane | 3-8 | 80-95 |
Logical Workflow for a Typical Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of a compound using this compound.
Application Notes and Protocols for Phenylmethanesulfonyl Fluoride (PMSF) Reaction Setup
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective use of Phenylmethanesulfonyl Fluoride (B91410) (PMSF), a widely utilized serine protease inhibitor in biochemical and molecular biology research. Adherence to these protocols is critical for ensuring the integrity of protein samples during extraction and purification procedures.
While the user requested information on "Phenylmethanesulfonyl chloride," the standard reagent used for serine protease inhibition in this context is Phenylmethanesulfonyl Fluoride (PMSF). This compound is a different chemical compound. This document will focus on the correct and common laboratory application of PMSF.
Introduction
Phenylmethanesulfonyl Fluoride (PMSF) is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin, as well as acetylcholinesterase.[1][2][3] It is commonly used in the preparation of cell lysates to prevent the degradation of proteins of interest by endogenous proteases.[4][5] PMSF functions by covalently modifying the active site serine residue of these enzymes, rendering them inactive.[2][6] Due to its critical role in preserving protein integrity, PMSF is an essential component of many lysis buffers.[1][7]
Physicochemical Properties and Storage
Proper storage and handling of PMSF are crucial for its efficacy.
| Property | Value | References |
| Molecular Formula | C₇H₇FO₂S | [8] |
| Molecular Weight | 174.19 g/mol | [8] |
| Appearance | White crystalline powder | [1][8] |
| Melting Point | 90-95 °C | [1][8] |
| Solubility | Soluble in anhydrous ethanol, methanol, isopropanol (B130326), and DMSO. Limited solubility in water. | [1][8][9] |
| Storage (Lyophilized) | Room temperature, protected from light. Stable for 24 months. | [10] |
| Storage (In Solution) | -20°C for up to 3 months (in isopropanol or DMSO). | [10][11] |
Stability in Aqueous Solutions
PMSF has a short half-life in aqueous solutions, which is pH-dependent. It is crucial to add PMSF to aqueous buffers immediately before use.[4][9]
| pH | Half-life at 25°C | References |
| 7.0 | 110 minutes | [4] |
| 7.5 | 55 minutes | [4] |
| 8.0 | 35 minutes | [4] |
Experimental Protocols
4.1. Preparation of a 100 mM PMSF Stock Solution in Isopropanol
This protocol describes the preparation of a commonly used 100 mM PMSF stock solution.
Materials:
-
Phenylmethanesulfonyl Fluoride (PMSF) powder
-
Anhydrous isopropanol
-
Sterile conical tube
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Safety First: PMSF is a toxic and corrosive compound.[5][12] All handling of PMSF powder and stock solutions must be performed in a certified chemical fume hood.[5][13] Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[12]
-
Weighing PMSF: Carefully weigh out 17.42 mg of PMSF powder.[5][9]
-
Dissolving PMSF: Transfer the weighed PMSF powder into a sterile conical tube. Add 1 mL of anhydrous isopropanol to the tube.[5][9]
-
Mixing: Vortex the solution until the PMSF powder is completely dissolved. Gentle warming may be necessary, but avoid excessive heat.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C, where they are stable for several months.[10][12]
4.2. Addition of PMSF to Lysis Buffer
The timing of PMSF addition to the lysis buffer is critical for effective protease inhibition.
Materials:
-
Prepared lysis buffer (e.g., RIPA, Tris-HCl based buffers)
-
100 mM PMSF stock solution (from Protocol 4.1)
Procedure:
-
Just before you are ready to lyse your cells or tissue, retrieve an aliquot of the PMSF stock solution from the -20°C freezer.[12]
-
Thaw the PMSF stock solution. If any crystals have formed, ensure they are fully dissolved.[12]
-
Add the PMSF stock solution to your chilled lysis buffer to achieve the desired final working concentration, typically between 0.1 and 1 mM.[4][12] For a final concentration of 1 mM from a 100 mM stock, add 10 µL of the stock solution to every 1 mL of lysis buffer.[12]
-
Mix the buffer thoroughly by vortexing or inverting the tube.[12]
-
Immediately proceed with your protein extraction protocol by adding the PMSF-containing lysis buffer to your cell pellet or tissue sample.[12]
Mechanism of Action and Workflow
5.1. Mechanism of Serine Protease Inhibition by PMSF
PMSF irreversibly inhibits serine proteases through a process called sulfonylation. The electrophilic sulfur atom of PMSF is attacked by the nucleophilic hydroxyl group of the active site serine residue in the protease. This results in the formation of a stable, covalent sulfonyl-enzyme adduct and the displacement of the fluoride ion, rendering the enzyme inactive.[2]
Caption: Mechanism of serine protease inhibition by PMSF.
5.2. Experimental Workflow for PMSF Reaction Setup
The following diagram illustrates the critical timing for the addition of PMSF during a typical protein extraction workflow.
Caption: Experimental workflow for PMSF addition.
Safety Precautions
PMSF is a hazardous chemical and must be handled with appropriate safety measures.
-
Handling: Always handle PMSF powder and solutions in a certified chemical fume hood to avoid inhalation.[5][13][14]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety goggles at all times.[12][13]
-
Toxicity: PMSF is toxic if inhaled, ingested, or absorbed through the skin.[12] Avoid contact with skin and eyes.[14]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14][15]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give a cupful of water and seek immediate medical attention.[15]
-
-
Waste Disposal: Dispose of PMSF waste as hazardous chemical waste according to your institution's guidelines.[5][12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Protein Degradation Still Observed | PMSF was added too early to the aqueous buffer and hydrolyzed. | Add PMSF to the lysis buffer immediately before use.[12] |
| Ineffective concentration of PMSF. | The effective concentration is between 0.1 - 1 mM. Optimize the concentration for your specific application.[4] | |
| Proteases present are not serine proteases. | PMSF does not inhibit all proteases. Consider using a protease inhibitor cocktail with broader specificity.[6][7] | |
| PMSF Precipitates in Lysis Buffer | Lysis buffer is at a very low temperature. | Ensure the PMSF is fully dissolved in the stock solution before adding it to the chilled lysis buffer. Mix thoroughly. If precipitation persists at low temperatures, this is normal; ensure it is redissolved before use.[16] |
By following these application notes and protocols, researchers can effectively utilize PMSF to protect their protein samples from degradation, leading to more reliable and reproducible experimental results.
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PMSF - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. You are being redirected... [bio-world.com]
- 9. agscientific.com [agscientific.com]
- 10. PMSF | Cell Signaling Technology [cellsignal.com]
- 11. How to make a 1 M PMSF Stock Solution [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. purdue.edu [purdue.edu]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fn-test.com [fn-test.com]
Troubleshooting & Optimization
Phenylmethanesulfonyl Chloride (PMSF) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when dissolving Phenylmethanesulfonyl chloride (PMSF) for use in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my PMSF not dissolving directly in my aqueous experimental buffer?
A1: this compound (PMSF) has very limited solubility in aqueous solutions.[1][2] It is a crystalline powder that will not readily dissolve when added directly to water-based buffers.[1] To effectively use PMSF, you must first prepare a concentrated stock solution in an appropriate anhydrous organic solvent.[1][3]
Q2: What is the recommended solvent for preparing a PMSF stock solution?
A2: The most commonly used and effective solvents for preparing PMSF stock solutions are anhydrous (water-free) isopropanol (B130326), ethanol, or dimethyl sulfoxide (B87167) (DMSO).[1][4] These solvents can dissolve PMSF at high concentrations, typically ranging from 100 mM to 200 mM.[4][5]
Q3: My PMSF stock solution precipitated when I added it to my cold lysis buffer. What should I do?
A3: This is a common issue that can occur because the solubility of PMSF decreases at lower temperatures.[1] If your stock solution was stored at -20°C, it might have partially precipitated.[1][3] Adding a cold stock solution to an ice-cold buffer can cause the PMSF to rapidly come out of solution.[1][6]
Troubleshooting Steps:
-
Warm the stock solution: Before use, briefly warm your PMSF stock solution to room temperature or 37°C to ensure the PMSF is fully dissolved.[1][7]
-
Add to a warmer buffer: Add the PMSF stock solution to your lysis buffer before cooling it on ice.[1][8] The PMSF is more likely to remain in solution as you subsequently cool the buffer.[1]
-
Add slowly while mixing: Add the PMSF stock solution dropwise to the lysis buffer while gently vortexing or stirring to ensure rapid and even dispersion.[1]
Q4: How stable is PMSF in my aqueous lysis buffer?
A4: PMSF is highly unstable in aqueous solutions, and its stability is dependent on the pH of the solution.[4][9][10] The half-life of PMSF decreases as the pH increases.[9][10] For example, at 25°C, the half-life is approximately 110 minutes at pH 7.0, 55 minutes at pH 7.5, and 35 minutes at pH 8.0.[9] Therefore, it is crucial to add PMSF to your lysis buffer immediately before use.[4][11]
Q5: What is the recommended final concentration of PMSF in a lysis buffer?
A5: The effective concentration of PMSF in a final working solution is typically between 0.1 and 1 mM.[4][9][12]
Q6: Is PMSF hazardous?
A6: Yes, PMSF is a cytotoxic chemical and should be handled with care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][13][14] It is important to avoid inhalation of the powder and contact with skin.[13] Some sources advise against using DMSO as a solvent for the stock solution as it can facilitate the absorption of PMSF through the skin.[6][9]
Quantitative Data Summary
The following table summarizes key quantitative data for PMSF, providing a quick reference for researchers.
| Parameter | Value | Solvent/Condition | Source(s) |
| Molecular Weight | 174.19 g/mol | N/A | [4][5] |
| Typical Stock Solution Concentration | 100 mM - 200 mM | Anhydrous Isopropanol, Ethanol, or DMSO | [4][5][11] |
| Recommended Final Working Concentration | 0.1 - 1 mM | Aqueous Buffer | [4][9][12] |
| Half-life in Aqueous Solution (25°C) | ~110 minutes | pH 7.0 | [9] |
| ~55 minutes | pH 7.5 | [9][15] | |
| ~35 minutes | pH 8.0 | [4][9][10] | |
| Stability of Stock Solution | Up to 9 months | Anhydrous Isopropanol or Ethanol at 4°C or -20°C | [9][12][13] |
| Up to 6 months | DMSO at -20°C | [9][16] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution in Isopropanol
This protocol describes the preparation of a commonly used 100 mM PMSF stock solution.
Materials:
-
Phenylmethanesulfonyl fluoride (B91410) (PMSF) powder
-
Anhydrous isopropanol
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
-
Chemical fume hood
-
Sterile conical tube
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Safety First: PMSF is a toxic compound. All handling of PMSF powder and stock solutions should be performed in a certified chemical fume hood.[13] Wear appropriate PPE at all times.
-
Weighing PMSF: In the chemical fume hood, carefully weigh out 17.42 mg of PMSF powder.[13]
-
Dissolving PMSF: Transfer the weighed PMSF powder into a sterile conical tube. Add 1 mL of anhydrous isopropanol to the tube.[13]
-
Mixing: Securely cap the tube and vortex the solution until the PMSF powder is completely dissolved.[13] Gentle warming to room temperature may be applied if necessary to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the 100 mM PMSF stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[4][13] Under these conditions, the stock solution is stable for up to 9 months.[13]
Note: It is crucial to add the PMSF stock solution to your lysis buffer or aqueous solution immediately before use due to its short half-life in aqueous environments.[4][11]
Visualizations
Caption: Troubleshooting workflow for PMSF precipitation issues.
Caption: Chemical breakdown of PMSF in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. fn-test.com [fn-test.com]
- 4. agscientific.com [agscientific.com]
- 5. You are being redirected... [bio-world.com]
- 6. reddit.com [reddit.com]
- 7. pmsf not dissolving in buffer - Cell Biology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. PMSF - Wikipedia [en.wikipedia.org]
- 10. goldbio.com [goldbio.com]
- 11. PMSF | Cell Signaling Technology [cellsignal.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. benchchem.com [benchchem.com]
- 14. PMSF | Protocols Online [protocolsonline.com]
- 15. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to make a 1 M PMSF Stock Solution [protocols.io]
Technical Support Center: Phenylmethanesulfonyl Chloride (PMSC) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions with Phenylmethanesulfonyl chloride (PMSC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: My reaction with this compound (PMSC) shows very low to no conversion of my starting material. What are the potential causes and how can I resolve this?
Answer:
An incomplete reaction with PMSC can stem from several factors, primarily related to reagent quality, reaction conditions, and the nature of your substrate. Follow these troubleshooting steps to identify and address the issue.
1. Verify Reagent Quality and Handling:
-
PMSC Degradation: this compound is highly sensitive to moisture.[1][2] Exposure to atmospheric humidity can cause it to hydrolyze to the corresponding phenylmethanesulfonic acid, which is unreactive towards your nucleophile.
-
Solvent and Base Purity: The presence of water in your solvent or base will consume the PMSC.
-
Solution: Use freshly distilled or commercially available anhydrous solvents.[3] Ensure your base (e.g., triethylamine (B128534), pyridine) is also anhydrous.
-
2. Optimize Reaction Conditions:
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not effectively neutralize the HCl generated during the reaction, which can protonate your amine nucleophile, rendering it unreactive.[3][4]
-
Solution: A non-nucleophilic organic base like triethylamine (TEA) or pyridine (B92270) is commonly used.[4][5] Typically, at least 1.1 to 1.5 equivalents of the base are required to scavenge the HCl produced.[3][4]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures.
-
Solution: Most reactions are initiated at 0 °C to control the initial exothermic addition of PMSC, and then allowed to warm to room temperature to ensure completion.[3][4][5] If the reaction is still sluggish, gentle heating can be considered while monitoring for potential side reactions by TLC or LC-MS.[6]
-
-
Insufficient Reaction Time: The reaction may simply not have had enough time to go to completion, especially with less reactive nucleophiles.
3. Assess Substrate Reactivity:
-
Poor Nucleophilicity of the Amine or Alcohol: Sterically hindered or electron-deficient amines and alcohols are less nucleophilic and will react more slowly.[1][7]
-
Solution: For poorly reactive nucleophiles, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time.[1] The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts can also enhance the reaction rate.[7]
-
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is producing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer:
The formation of multiple products is often due to side reactions involving the PMSC, the base, or the nucleophile.
-
Hydrolysis of PMSC: As mentioned previously, PMSC can react with any trace moisture to form phenylmethanesulfonic acid.[1][2]
-
Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can sometimes react with two equivalents of PMSC, especially if an excess of the sulfonyl chloride and a strong base are used.
-
Reaction with Tertiary Amine Bases: While tertiary amines like triethylamine are commonly used as bases, they can sometimes react with sulfonyl chlorides, leading to complex mixtures.
-
Solution: If you suspect this is an issue, consider using a different non-nucleophilic base, such as a hindered base like 2,6-lutidine.[8]
-
Data Presentation: Typical Reaction Parameters
The optimal conditions for a reaction with PMSC will vary depending on the specific substrate. However, the following table summarizes common starting points for optimization.
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Stoichiometry (Nucleophile:PMSC) | 1 : 1.05-1.2 | A slight excess of PMSC ensures complete consumption of the nucleophile. A large excess can lead to side reactions like bis-sulfonylation. |
| Base (e.g., Triethylamine, Pyridine) | 1.1 - 1.5 equivalents | Neutralizes the HCl byproduct. Insufficient base will stall the reaction as the nucleophile gets protonated.[4] |
| Temperature | 0 °C for addition, then warm to RT | Controls initial exothermicity. Some reactions may require gentle heating for completion, but higher temperatures can increase side products.[4][5] |
| Solvent | Anhydrous Aprotic (DCM, THF, Acetonitrile) | Good solubility for reactants and inert under reaction conditions. Protic or wet solvents will lead to hydrolysis of PMSC.[3][4] |
| Concentration | 0.1 - 0.5 M | Affects reaction rate. Too dilute may slow the reaction; too concentrated may lead to solubility issues or exotherm control problems. |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate reactivity. Monitor by TLC or LC-MS for completion.[5][7] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide using this compound and an Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (PMSC) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (for workup)
-
Saturated aqueous sodium bicarbonate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of PMSC: Dissolve the this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.[7]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Visualizations
Troubleshooting Flowchart for Incomplete PMSC Reaction
References
Technical Support Center: Phenylmethanesulfonyl Chloride (PMSC) Quenching Procedures
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for quenching excess Phenylmethanesulfonyl chloride (PMSC) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound?
A1: this compound (PMSC) is a reactive reagent. Leaving it in the reaction mixture can lead to unwanted side reactions with nucleophiles during workup or subsequent steps. Additionally, PMSC is classified as a corrosive and moisture-sensitive compound, making its safe removal and neutralization essential.[1][2][3][4][5]
Q2: What are the primary methods for quenching excess PMSC?
A2: The two most common and effective methods for quenching excess PMSC are:
-
Hydrolysis with Aqueous Base: This method converts PMSC into the water-soluble salt of phenylmethanesulfonic acid.
-
Reaction with an Amine: This method transforms PMSC into a stable and typically more polar sulfonamide.
Q3: How do I choose the best quenching method for my experiment?
A3: The choice of quenching method depends on the stability of your desired product and the desired properties of the quenched byproduct.
-
If your product is stable to basic conditions, hydrolysis with an aqueous base is a straightforward method that results in a highly water-soluble byproduct, simplifying purification by extraction.
-
If your product is base-sensitive, quenching with an amine is a milder alternative. The resulting sulfonamide is generally stable but may require chromatographic separation if it is not easily removed by extraction.
Q4: What are the decomposition products of PMSC during quenching?
A4:
-
Hydrolysis: The reaction of PMSC with water yields phenylmethanesulfonic acid and hydrochloric acid (HCl).[6] In the presence of a base, the corresponding salt of phenylmethanesulfonic acid is formed.
-
Aminolysis: The reaction with a primary or secondary amine produces a substituted sulfonamide and a hydrochloride salt of the amine.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Quenching | Insufficient amount of quenching reagent. | Use a larger excess of the quenching agent (aqueous base or amine). |
| Poor mixing of biphasic reaction mixture. | Ensure vigorous stirring to maximize interfacial contact between the organic and aqueous phases. | |
| Reaction temperature is too low. | Allow the reaction to warm to room temperature after the initial exothermic phase. | |
| Desired Product Degradation | The product is sensitive to the basic conditions of hydrolysis. | Switch to a milder quenching method, such as reaction with an amine at a controlled temperature. |
| Difficulty in Separating Quenched Byproduct | The resulting sulfonamide has similar solubility to the desired product. | Choose an amine quenching agent that results in a sulfonamide with significantly different polarity for easier chromatographic separation. Alternatively, use aqueous base hydrolysis to form a water-soluble salt. |
Experimental Protocols
Protocol 1: Quenching with Aqueous Base (Hydrolysis)
This protocol is suitable for reactions where the desired product is stable to basic conditions.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (B78521) (NaOH) solution
-
Ice bath
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][5]
Procedure:
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath to control the initial exotherm of the quenching reaction.
-
Slow Addition: Slowly add the aqueous base solution to the stirred reaction mixture. A molar excess of at least 2-3 equivalents relative to the excess PMSC is recommended.
-
Monitoring: Monitor the disappearance of PMSC using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Warming and Stirring: Once the initial exotherm has subsided, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 30-60 minutes to ensure complete hydrolysis.
-
Workup: Proceed with the standard aqueous workup. The sodium salt of phenylmethanesulfonic acid will partition into the aqueous layer.[7]
Protocol 2: Quenching with a Primary or Secondary Amine
This protocol is a milder alternative to aqueous base hydrolysis and is suitable for base-sensitive products.
Materials:
-
Reaction mixture containing excess this compound
-
A simple, water-soluble primary or secondary amine (e.g., diethylamine, morpholine) or a polymer-supported amine scavenger.
-
Anhydrous aprotic solvent (if the reaction was not performed in one)
-
Ice bath
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.
-
Amine Addition: Add the amine (2-3 equivalents relative to the excess PMSC) to the stirred reaction mixture. The addition can be done neat or as a solution in an appropriate solvent.
-
Reaction: Stir the reaction mixture at 0-10 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the consumption of PMSC by TLC.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent. The resulting sulfonamide may be removed by extraction if its polarity is sufficiently different from the product, or by column chromatography.[8][9]
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | C₇H₇ClO₂S | 190.65[10][11][12] | Moisture-sensitive, corrosive solid.[1][2][3][5] |
| Phenylmethanesulfonic acid | C₇H₈O₃S | 172.20[13] | The product of PMSC hydrolysis.[6] |
| Sodium phenylmethanesulfonate | C₇H₇NaO₃S | 194.18[7] | Water-soluble salt formed during basic hydrolysis. |
| N-substituted Phenylmethanesulfonamide | Varies | Varies | The stable product of quenching with an amine. |
Note: The hydrolysis rate of this compound is expected to be significant in aqueous environments, and this rate is enhanced under basic conditions, similar to other aromatic sulfonyl chlorides.[14]
Visualizations
Caption: Decision workflow for selecting a quenching method.
Caption: Chemical reactions for quenching PMSC.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. (Benzylamino)(phenyl)methanesulfonic Acid|RUO [benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound 98 1939-99-7 [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. This compound | C7H7ClO2S | CID 74740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CID 144474488 | C7H7O3S+ | CID 144474488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phenylmethanesulfonyl Chloride (PMSC) Hydrolysis in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Phenylmethanesulfonyl Chloride (PMSC). This resource provides essential information, troubleshooting guides, and frequently asked questions regarding the hydrolysis of PMSC in aqueous solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PMSC) and why is its hydrolysis a concern?
A1: this compound (PMSC), also known as α-toluenesulfonyl chloride, is a reactive aliphatic sulfonyl chloride.[1] Its high reactivity makes it a useful reagent in organic synthesis. However, this reactivity also means it is susceptible to hydrolysis, a chemical reaction with water. This reaction can lead to the degradation of the compound, affecting its purity and the yield of desired products in subsequent reactions.[2]
Q2: What are the products of PMSC hydrolysis?
A2: The hydrolysis of this compound in water yields phenylmethanesulfonic acid and hydrochloric acid (HCl). The formation of corrosive HCl gas can also pose a safety hazard and damage equipment.
Q3: How does pH affect the hydrolysis rate of PMSC?
A3: The hydrolysis rate of sulfonyl chlorides, like PMSC, is significantly influenced by pH. Generally, the hydrolysis is faster in alkaline (basic) conditions compared to neutral or acidic conditions.[3] This is because the hydroxide (B78521) ion (OH⁻), which is more abundant at higher pH, is a stronger nucleophile than water.
Q4: How does temperature impact the hydrolysis rate of PMSC?
A4: Like most chemical reactions, the rate of PMSC hydrolysis increases with temperature. It is crucial to control the temperature during experiments where the stability of PMSC is critical. For quantitative studies of hydrolysis rates, experiments are often conducted at multiple temperatures to determine thermodynamic parameters.[4][5]
Q5: What is the general mechanism of PMSC hydrolysis?
A5: The hydrolysis of aromatic and aliphatic sulfonyl chlorides typically proceeds through a nucleophilic substitution (SN2) mechanism.[3] In this process, a water molecule (or a hydroxide ion) acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.
Quantitative Data on Hydrolysis Rates
Due to the limited availability of specific kinetic data for this compound (PMSC) in the public domain, the following table presents illustrative hydrolysis rate data for a structurally related compound, benzenesulfonyl chloride, at various pH values and temperatures. This data provides a general understanding of how these factors influence the hydrolysis of sulfonyl chlorides.
| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (minutes) |
| 4.0 | 25 | 1.0 x 10⁻⁴ | ~115.5 |
| 7.0 | 25 | 1.5 x 10⁻⁴ | ~77.0 |
| 9.0 | 25 | 5.0 x 10⁻³ | ~2.3 |
| 7.0 | 35 | 4.5 x 10⁻⁴ | ~25.7 |
| 7.0 | 45 | 1.2 x 10⁻³ | ~9.6 |
Note: This data is representative and based on the behavior of similar sulfonyl chlorides. Actual rates for PMSC may vary.
Experimental Protocols
Protocol for Determining the Hydrolysis Rate of PMSC
This protocol is adapted from established guidelines for determining the hydrolysis rate of organic chemicals in aqueous solutions, such as the OECD Guideline 111.[4]
1. Preparation of Solutions:
- Buffer Solutions: Prepare sterile aqueous buffer solutions at a minimum of three different pH values (e.g., pH 4, 7, and 9).[4] Ensure the buffers themselves do not catalyze the reaction.
- PMSC Stock Solution: Prepare a concentrated stock solution of PMSC in a water-miscible, inert organic solvent (e.g., acetonitrile) to minimize hydrolysis before the experiment begins.
2. Experimental Setup:
- Equilibrate the buffer solutions to the desired constant temperature in a thermostatically controlled water bath or incubator.
- Initiate the experiment by adding a small aliquot of the PMSC stock solution to the equilibrated buffer solutions to achieve the target concentration (typically not exceeding 0.01 M or half the saturation concentration).[4]
- Ensure rapid and thorough mixing.
3. Sampling and Analysis:
- At predetermined time intervals, withdraw aliquots from the reaction mixtures.
- Immediately quench the hydrolysis reaction in the aliquot, if necessary, by adding a suitable reagent or by rapid cooling.
- Analyze the concentration of the remaining PMSC in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
4. Data Analysis:
- Plot the natural logarithm of the PMSC concentration versus time.
- The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).
- Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of PMSC at the start of the experiment | - PMSC stock solution is not anhydrous.- Glassware is not properly dried.- The buffer solution is at a high pH. | - Prepare a fresh stock solution in an anhydrous solvent.- Ensure all glassware is oven-dried before use.- Start experiments at neutral or acidic pH to establish a baseline. |
| Inconsistent or non-reproducible hydrolysis rates | - Temperature fluctuations.- Inaccurate pH of buffer solutions.- Inconsistent mixing. | - Use a high-precision water bath or incubator.- Calibrate the pH meter and verify the buffer pH at the experimental temperature.- Ensure consistent and thorough mixing after adding the PMSC stock solution. |
| Precipitation of PMSC in the aqueous solution | - The concentration of PMSC exceeds its aqueous solubility. | - Lower the initial concentration of PMSC.- Increase the proportion of the organic co-solvent slightly, ensuring it doesn't interfere with the reaction. |
| Analytical method shows interfering peaks | - Hydrolysis products or buffer components are co-eluting with PMSC. | - Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column).- Analyze a blank sample (buffer without PMSC) to identify potential interfering peaks. |
| Reaction does not follow first-order kinetics | - The reaction mechanism is more complex than anticipated.- Other degradation pathways are occurring. | - Re-evaluate the data over shorter time intervals.- Investigate potential side reactions or the influence of buffer components on the reaction mechanism. |
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. arkema.com [arkema.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Optimizing Phenylmethanesulfonyl chloride concentration for enzyme inhibition
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the effective use of Phenylmethanesulfonyl chloride (PMSF) in enzyme inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is PMSF and how does it work? A1: Phenylmethanesulfonyl fluoride (B91410) (PMSF) is a chemical compound widely used as a protease inhibitor.[1] It primarily targets serine proteases, such as trypsin, chymotrypsin, and thrombin.[2][3] The mechanism of action involves the irreversible sulfonylation of the hydroxyl group on the highly reactive serine residue within the enzyme's active site.[4][5] This covalent modification permanently blocks the enzyme's catalytic activity, preventing it from cleaving protein substrates.[1][6] PMSF can also inhibit certain cysteine proteases, like papain.[2]
Q2: What is the recommended stock solution concentration and how should it be stored? A2: PMSF stock solutions are typically prepared at a concentration of 100 mM to 200 mM.[4][7][8] Due to PMSF's poor solubility and high instability in water, stock solutions must be made in an anhydrous organic solvent such as isopropanol (B130326), ethanol, or DMSO.[3][9][10] Once prepared, the stock solution should be stored in aliquots at -20°C, where it can be stable for up to 3-9 months.[8][11]
Q3: What is the effective working concentration of PMSF? A3: The effective final concentration of PMSF in most protein solutions and lysis buffers is between 0.1 mM and 1 mM.[9][10][12] A final concentration of 1 mM is sufficient for most standard applications to prevent proteolytic degradation.[8][13]
Q4: How stable is PMSF in aqueous buffers? A4: PMSF is highly unstable in aqueous solutions, and its stability is pH-dependent. The rate of inactivation increases with a higher pH.[7][14] For example, at 25°C, the half-life of PMSF is approximately 110 minutes at pH 7.0, 55 minutes at pH 7.5, and only 35 minutes at pH 8.0.[9] Because of this rapid degradation, it is critical to add PMSF to your lysis buffer or aqueous solution immediately before use.[4][7][8]
Q5: Is PMSF hazardous? A5: Yes, PMSF is a cytotoxic chemical and should be handled with care.[7][10] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7] Avoid using DMSO as a solvent if there is a risk of skin contact, as it can facilitate the absorption of PMSF through the skin.[9]
Quantitative Data Summary
The following tables provide key quantitative data for the effective use of PMSF.
Table 1: Stability of PMSF in Aqueous Solution at 25°C
| pH | Half-life |
| 7.0 | ~110 minutes |
| 7.5 | ~55 minutes |
| 8.0 | ~35 minutes |
| Data sourced from multiple references.[3][9][10][14] |
Table 2: Recommended Concentrations and Storage
| Parameter | Value | Solvent | Storage Temperature | Stability |
| Stock Solution Conc. | 100 mM - 200 mM | Anhydrous Isopropanol, Ethanol, DMSO | -20°C | Up to 9 months |
| Final Working Conc. | 0.1 mM - 1.0 mM | Aqueous Buffer (e.g., Lysis Buffer) | On Ice (During Use) | Minutes (pH-dependent) |
| Data sourced from multiple references.[4][7][8][11] |
Experimental Protocols
Protocol 1: Preparation of 100 mM PMSF Stock Solution
This protocol describes the preparation of a 100 mM PMSF stock solution in isopropanol.
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder (MW: 174.2 g/mol )[7]
-
Anhydrous isopropanol[7]
-
Appropriate tubes for aliquoting and storage
Procedure:
-
In a fume hood, weigh out 17.4 mg of PMSF powder.[7]
-
Add anhydrous isopropanol to a final volume of 1 mL to dissolve the powder.[8]
-
Mix until the PMSF is completely dissolved. Gentle warming may be required but be cautious.
-
Aliquot the solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 9 months.[9]
Protocol 2: General Use in Cell Lysis for Protein Extraction
This protocol provides a general workflow for adding PMSF to a lysis buffer immediately before protein extraction.
Procedure:
-
Thaw your prepared lysis buffer (e.g., RIPA) and keep it on ice.[4]
-
Retrieve a single aliquot of your 100 mM PMSF stock solution from the -20°C freezer. If it is frozen, thaw it completely.[13]
-
Immediately before adding the lysis buffer to your cells or tissue, add the PMSF stock solution to the cold lysis buffer to achieve the desired final concentration (typically 1 mM).
-
Mix the buffer by inverting the tube gently. Do not vortex excessively.[4]
-
Proceed immediately with your cell lysis protocol (e.g., scraping adherent cells or resuspending a cell pellet).[5]
-
Perform all subsequent steps of protein extraction at 4°C to minimize proteolytic activity.[4]
Troubleshooting Guide
Q: I added PMSF, but I still see significant protein degradation in my Western Blot. What could be the problem? A: There are several potential causes for continued protein degradation:
-
Delayed Addition: PMSF degrades rapidly in aqueous buffers. If it was added to the lysis buffer too far in advance of the lysis step, it may have lost its activity. Solution: Always add fresh PMSF to your cold lysis buffer immediately before use.[4]
-
Insufficient Concentration: While 1 mM is a standard concentration, some samples with very high protease activity may require optimization. Solution: Try increasing the final concentration to 2 mM.
-
Degraded PMSF Stock: The solid PMSF powder or the stock solution may have degraded. PMSF is sensitive to moisture. Solution: Prepare a fresh stock solution from a new bottle of PMSF powder. Store the powder desiccated at 4°C and stock solutions at -20°C.[14][15]
-
Non-Serine Proteases: PMSF is not a broad-spectrum inhibitor and does not effectively inhibit metalloproteases, most cysteine proteases, or aspartic proteases.[16] Your protein of interest may be targeted by other classes of proteases. Solution: Use a commercially available protease inhibitor cocktail that contains a mixture of inhibitors targeting different protease classes (e.g., EDTA for metalloproteases, Leupeptin for cysteine/serine proteases).[16][17]
Q: My solution turned cloudy, or a precipitate formed after I added the PMSF stock solution. Why? A: This is typically due to the low solubility of PMSF in aqueous solutions, especially when added too quickly to a cold buffer or if the concentration of the organic solvent becomes too high.
-
Solution 1: Add the PMSF stock solution dropwise to the lysis buffer while gently mixing to ensure it disperses and dissolves properly.
-
Solution 2: Ensure your stock solution is completely dissolved before adding it to the buffer. If your stock solution has precipitates (which can happen at -20°C), warm it gently and mix until it is a clear solution before use.[13]
Q: My experiment involves a long incubation step. Is a single addition of PMSF sufficient? A: No. Due to its short half-life in aqueous buffers, a single dose of PMSF will not be effective for long incubation periods, especially at room temperature or 37°C.[9][18]
-
Solution: If compatible with your experiment, re-add fresh PMSF during the purification or incubation process at each relevant step.[7][12] For long-term protection, using a more stable, water-soluble inhibitor like AEBSF may be a better alternative.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. agscientific.com [agscientific.com]
- 3. biofargo.com [biofargo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. agscientific.com [agscientific.com]
- 8. PMSF | Cell Signaling Technology [cellsignal.com]
- 9. PMSF - Wikipedia [en.wikipedia.org]
- 10. PMSF | Protocols Online [protocolsonline.com]
- 11. How to make a 1 M PMSF Stock Solution [protocols.io]
- 12. ubpbio.com [ubpbio.com]
- 13. fn-test.com [fn-test.com]
- 14. goldbio.com [goldbio.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Phenylmethanesulfonyl Chloride (PMSF) and Buffer Compatibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Phenylmethanesulfonyl chloride (PMSF), focusing on its side reactions with common laboratory buffers such as Tris.
Frequently Asked Questions (FAQs)
Q1: What is PMSF and what is its primary function in experiments?
A1: this compound (PMSF) is a widely used inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[1][2] Its primary role is to prevent the degradation of proteins of interest during cell lysis and protein extraction procedures by irreversibly inactivating these proteases.[3] PMSF achieves this by covalently modifying the serine residue within the active site of the enzyme.[1]
Q2: Why is PMSF unstable in aqueous solutions?
A2: PMSF is highly unstable in aqueous solutions because it undergoes hydrolysis, where the sulfonyl fluoride (B91410) group reacts with water. This reaction results in the formation of phenylmethanesulfonic acid and hydrofluoric acid, rendering the PMSF inactive as a protease inhibitor. The rate of this hydrolysis is dependent on the pH of the solution.[4][5]
Q3: How does pH affect the stability of PMSF in aqueous buffers?
A3: The stability of PMSF in aqueous solutions is significantly influenced by pH. As the pH increases, the rate of hydrolysis and subsequent inactivation of PMSF also increases.[5] This is a critical consideration when preparing and using lysis buffers containing PMSF.
Q4: Can PMSF react with components of my lysis buffer?
A4: Yes, besides hydrolysis, PMSF can react with nucleophilic compounds present in lysis buffers. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), are particularly reactive with PMSF. The lone pair of electrons on the nitrogen atom of the amine can attack the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable, inactive sulfonamide.
Q5: What are the consequences of the reaction between PMSF and Tris buffer?
A5: The reaction between PMSF and Tris has two main consequences for your experiment:
-
Depletion of active PMSF: The reaction reduces the effective concentration of PMSF available to inhibit proteases, potentially leading to incomplete protection of your protein of interest from degradation.
-
Alteration of the buffer: The formation of the N-sulfonylated Tris adduct changes the chemical composition of your buffer, although the impact on buffering capacity is generally considered minimal at typical PMSF concentrations.
Q6: Are there alternative buffers that are more compatible with PMSF?
A6: Yes, to avoid the side reaction with the buffer itself, it is advisable to use buffers that do not contain primary or secondary amines. Good alternatives include HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), phosphate-buffered saline (PBS), and MOPS (3-(N-morpholino)propanesulfonic acid).
Q7: Are there alternatives to PMSF that are more stable in aqueous solutions?
A7: For researchers seeking a more stable and less toxic alternative to PMSF, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a suitable option. AEBSF is water-soluble and demonstrates greater stability in aqueous buffers, offering a safer and more convenient choice for serine protease inhibition.[6]
Troubleshooting Guide
Problem: My protein of interest appears degraded on a Western blot even though I added PMSF to my Tris-based lysis buffer.
-
Possible Cause 1: Insufficient active PMSF due to hydrolysis. The half-life of PMSF is significantly shorter at alkaline pH. If your Tris buffer has a pH of 8.0 or higher, a substantial portion of the PMSF may have been hydrolyzed before it could inhibit the proteases.[4]
-
Possible Cause 2: Reaction with Tris buffer. The primary amine in Tris is reacting with and inactivating your PMSF, reducing the effective concentration available to inhibit proteases.
-
Solution: Consider switching to a non-amine-based buffer such as HEPES or PBS for your lysis procedure. If you must use Tris, you may need to add a higher concentration of PMSF to compensate for the amount that reacts with the buffer, though this should be empirically determined.
-
Problem: My PMSF stock solution, dissolved in isopropanol, precipitates when I add it to my cold lysis buffer.
-
Possible Cause: Low temperature causing precipitation. PMSF is less soluble at lower temperatures. Adding a cold stock solution to an ice-cold buffer can cause the PMSF to precipitate out of solution.[7]
-
Solution 1: Briefly warm your PMSF stock solution to room temperature before adding it to the lysis buffer.[7]
-
Solution 2: Add the PMSF stock solution to the lysis buffer before cooling the buffer on ice. The PMSF is more likely to remain in solution as the buffer cools.[7]
-
Solution 3: Add the PMSF stock solution dropwise to the lysis buffer while gently vortexing or stirring to ensure rapid and even dispersion.[7]
-
Quantitative Data Summary
The stability of PMSF is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of PMSF at different pH values at 25°C.
| pH | Half-life (minutes) |
| 7.0 | 110 |
| 7.5 | 55 |
| 8.0 | 35 |
Data sourced from Wikipedia and Sigma-Aldrich product information.[6]
Experimental Protocols
Protocol: Assessing the Stability of PMSF in Different Buffer Systems
This protocol provides a method to compare the stability of PMSF in an amine-containing buffer (Tris) versus a non-amine-containing buffer (HEPES) using a colorimetric protease assay.
Materials:
-
PMSF powder
-
Anhydrous isopropanol
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
HEPES buffer (e.g., 50 mM, pH 8.0)
-
Serine protease (e.g., Trypsin)
-
Chromogenic protease substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 100 mM PMSF stock solution: Dissolve 17.4 mg of PMSF in 1 mL of anhydrous isopropanol. Store in aliquots at -20°C.
-
Prepare PMSF-containing buffers:
-
To an aliquot of Tris-HCl buffer, add the 100 mM PMSF stock to a final concentration of 1 mM (e.g., 10 µL of stock per 1 mL of buffer).
-
To an aliquot of HEPES buffer, add the 100 mM PMSF stock to a final concentration of 1 mM.
-
-
Incubate the buffers: Aliquot the PMSF-containing Tris and HEPES buffers and incubate them at room temperature (25°C). Take samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Prepare the protease assay:
-
In a 96-well plate, add a known amount of trypsin to each well.
-
At each time point, add a sample of the incubated PMSF-containing Tris and HEPES buffers to the wells containing trypsin. Also include control wells with buffers containing no PMSF.
-
Incubate for 5 minutes at room temperature to allow for any remaining active PMSF to inhibit the trypsin.
-
-
Initiate the colorimetric reaction: Add the BAPNA substrate to each well to a final concentration of 1 mM.
-
Measure absorbance: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance over time) for each condition.
-
Plot the protease activity (rate) as a function of the incubation time for both the Tris and HEPES buffers.
-
A faster increase in protease activity over time in the Tris buffer compared to the HEPES buffer indicates a more rapid loss of active PMSF in the Tris buffer.
-
Visualizations
Caption: Hydrolysis of PMSF in aqueous solution, leading to its inactivation.
Caption: Competing reactions of PMSF: side reaction with Tris buffer and intended inhibition of a serine protease.
Caption: Decision workflow for troubleshooting protein degradation when using PMSF in Tris buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PMSF - Wikipedia [en.wikipedia.org]
- 6. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reactions with alpha-Toluenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in reactions involving alpha-toluenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is alpha-Toluenesulfonyl chloride and what are its primary applications?
A1: alpha-Toluenesulfonyl chloride, also known as phenylmethanesulfonyl chloride, is a chemical reagent with the formula C₇H₇ClO₂S. It is primarily used in organic synthesis to introduce the benzylsulfonyl protecting group to amines, a group that can be later removed by reduction. It is also used in the synthesis of various organic compounds.
Q2: What are the main hazards associated with alpha-Toluenesulfonyl chloride and how should it be handled?
A2: alpha-Toluenesulfonyl chloride is a corrosive solid that can cause severe skin burns and eye damage. It is also moisture-sensitive and can release irritating and toxic fumes upon decomposition. When handling this reagent, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. All manipulations should be performed in a well-ventilated area, such as a chemical fume hood.
Q3: How should alpha-Toluenesulfonyl chloride be stored?
A3: Due to its sensitivity to moisture, alpha-toluenesulfonyl chloride should be stored in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is typically below +30°C or between 2-8°C.
Q4: My reaction with alpha-toluenesulfonyl chloride is giving a low yield. What are the most common causes?
A4: Low yields in reactions with alpha-toluenesulfonyl chloride are often due to one or more of the following factors:
-
Presence of Moisture: The reagent readily hydrolyzes in the presence of water to form the inactive alpha-toluenesulfonic acid.
-
Poor Reagent Quality: The purity of the alpha-toluenesulfonyl chloride is critical. Impurities or degradation can significantly impact the reaction outcome.
-
Inadequate Base: An insufficient amount or an inappropriate choice of base can lead to the accumulation of HCl, which can cause side reactions or inhibit the desired transformation.
-
Suboptimal Reaction Temperature: The reaction may require specific temperature control. Some reactions proceed best when cooled initially, while others may need gentle heating.
-
Substrate Reactivity: The nucleophilicity of the substrate (e.g., an amine or alcohol) can affect the reaction rate and yield.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low to no formation of your desired product, consider the following troubleshooting steps.
Troubleshooting workflow for low product yield.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can be adjusted to improve the yield.
Table 1: Choice of Base and its Impact on Yield
| Base | Type | Typical Equivalents | Advantages | Potential Issues |
| Triethylamine (TEA) | Tertiary Amine | 1.5 - 2.0 | Good acid scavenger, readily available. | Can sometimes lead to side reactions like the formation of alkyl chlorides. |
| DIPEA | Tertiary Amine | 1.5 - 2.0 | Sterically hindered, less nucleophilic than TEA. | More expensive than TEA. |
| Pyridine | Aromatic Amine | Solvent or 2.0+ | Can also act as a solvent, sometimes gives cleaner reactions. | Can lead to slower reaction rates. |
| Sodium Carbonate | Inorganic | Excess | Inexpensive, easy to remove during workup. | Often has poor solubility in organic solvents, leading to slower reactions. |
Table 2: Solvent Selection Guide
| Solvent | Polarity | Typical Use | Notes |
| Dichloromethane (DCM) | Polar Aprotic | General purpose | Good solubility for many substrates and reagents. Ensure it is anhydrous. |
| Chloroform | Polar Aprotic | Alternative to DCM | Similar properties to DCM. Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | Polar Aprotic | General purpose | Can be a good solvent, but must be rigorously dried. |
| Acetonitrile | Polar Aprotic | Alternative | Can be a good alternative to chlorinated solvents. |
| Toluene | Non-polar | For specific applications | May be used in some cases, particularly if heating is required. |
Issue 2: Formation of a Dark, Tarry Substance
The formation of a dark, tarry substance often indicates decomposition or polymerization.
-
Possible Cause: If your substrate contains acid-sensitive functional groups (e.g., furans, some protecting groups), the HCl generated during the reaction can cause decomposition if not effectively neutralized.
-
Solution:
-
Efficient Acid Scavenging: Ensure a sufficient excess of a non-nucleophilic base (e.g., 1.5-2.0 equivalents of TEA or DIPEA) is present to immediately neutralize the generated HCl.
-
Controlled Addition: Add the alpha-toluenesulfonyl chloride solution dropwise to the stirred solution of the substrate and base at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and the rate of HCl generation.
-
Issue 3: Difficulty in Purifying the Product from Unreacted alpha-Toluenesulfonyl Chloride
Unreacted alpha-toluenesulfonyl chloride can sometimes co-elute with the desired product during column chromatography.
-
Possible Cause: The polarity of your product may be very similar to that of alpha-toluenesulfonyl chloride.
-
Solution: Quenching the Excess Reagent Before workup and purification, "quench" the unreacted alpha-toluenesulfonyl chloride to convert it into a more polar, easily separable compound.
-
Method A: Aqueous Quench: Slowly add water or an aqueous basic solution (e.g., saturated sodium bicarbonate) to the reaction mixture. This will hydrolyze the remaining alpha-toluenesulfonyl chloride to the water-soluble alpha-toluenesulfonic acid, which can be removed in the aqueous layer during an extraction.
-
Method B: Amine Quench: Add a simple, volatile amine (e.g., a small amount of propylamine (B44156) or butylamine) to the reaction mixture. This will react with the excess alpha-toluenesulfonyl chloride to form a highly polar sulfonamide, which can be easily separated by column chromatography or extraction.
-
Experimental Protocols
General Protocol for the Benzylsulfonylation of an Amine
This protocol provides a general procedure for the protection of a primary or secondary amine with alpha-toluenesulfonyl chloride.
Materials:
-
Amine substrate (1.0 eq)
-
alpha-Toluenesulfonyl chloride (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous MgSO₄ or Na₂SO₄ (for drying)
Procedure:
-
Dissolve the amine substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution.
-
In a separate flask, dissolve alpha-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Add the alpha-toluenesulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
General experimental workflow for benzylsulfonylation.
Simplified reaction pathway for sulfonamide formation.
Technical Support Center: Phenylmethanesulfonyl Chloride (PMSC) in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Phenylmethanesulfonyl Chloride (PMSC) in cell culture media. It is intended for researchers, scientists, and drug development professionals to address common issues related to PMSC instability and its effects on experimental outcomes.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of PMSC in cell culture experiments.
Issue 1: Precipitation or Cloudiness in Media After Adding PMSC
-
Question: I observed a white precipitate or cloudiness in my cell culture medium immediately after adding my PMSC stock solution. What is the cause, and how can I resolve it?
-
Answer: This is a common issue arising from the low aqueous solubility of PMSC and its rapid hydrolysis in aqueous solutions. The precipitate is likely phenylmethanesulfonic acid, a hydrolysis product, or undissolved PMSC.
Troubleshooting Steps:
-
Stock Solution Preparation: Ensure your PMSC stock solution is prepared in an anhydrous solvent such as ethanol (B145695), isopropanol, or DMSO. Water contamination in the solvent will cause the PMSC to degrade.
-
Working Concentration: Add the PMSC stock solution to your culture medium immediately before use. Do not prepare large volumes of PMSC-containing media for long-term storage. The recommended final working concentration for effective protease inhibition is typically in the range of 0.1 to 1 mM.[1][2]
-
Addition and Mixing: When adding the PMSC stock to the medium, ensure rapid and thorough mixing to facilitate its dispersion and interaction with target proteases before it precipitates. Add the stock solution dropwise while gently swirling the medium.
-
Temperature: Pre-warm the cell culture medium to 37°C before adding the PMSC stock solution. This can sometimes help with solubility, although rapid hydrolysis will still occur.
-
Issue 2: Loss of Protease Inhibition Over Time
-
Question: My PMSC treatment appears to lose its effectiveness in inhibiting proteolysis over the course of my experiment. Why is this happening?
-
Answer: PMSC is highly unstable in aqueous environments like cell culture media. It undergoes rapid hydrolysis, leading to a short half-life of its active form.
Explanation of Instability:
-
The sulfonyl chloride group in PMSC readily reacts with water, leading to the formation of inactive phenylmethanesulfonic acid and hydrochloric acid.
Recommendations:
-
Frequent Addition: For long-term experiments, it may be necessary to add fresh PMSC to the culture medium at regular intervals to maintain an effective concentration of the active inhibitor.
-
Alternative Inhibitors: For applications requiring long-term protease inhibition, consider using more stable alternatives like AEBSF (Pefabloc SC), which is water-soluble and more stable in aqueous solutions.[3][4]
-
Issue 3: Unexpected Cellular Effects or Cytotoxicity
-
Question: I am observing unexpected changes in cell morphology, viability, or signaling pathways after treating my cells with PMSC. What could be the cause?
-
Answer: While PMSC is used to inhibit proteases, it and its breakdown products can have off-target effects.
Potential Causes:
-
Cytotoxicity: High concentrations of PMSC or its solvent (e.g., DMSO) can be toxic to cells. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.[5]
-
pH Shift: The hydrolysis of PMSC produces hydrochloric acid, which can lower the pH of the culture medium, especially in poorly buffered systems. This pH shift can impact cell health and function.[6]
-
Off-Target Effects: As a reactive compound, PMSC may interact with other cellular components besides serine proteases. Its degradation products could also influence cellular processes.
-
Signaling Pathway Modulation: Serine proteases are involved in various signaling cascades. By inhibiting these proteases, PMSC can indirectly affect pathways like PI3K/Akt and ERK/MAPK, which regulate cell survival, proliferation, and apoptosis.[7][8][9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PMSC?
A1: this compound (PMSC) is an irreversible inhibitor of serine proteases. The sulfur atom of the sulfonyl chloride group is highly electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine residue in these proteases. This reaction forms a stable sulfonyl-enzyme complex, thereby inactivating the protease.
Q2: How should I prepare and store a PMSC stock solution?
A2: It is critical to prepare PMSC stock solutions in an anhydrous organic solvent to prevent premature hydrolysis.
-
Recommended Solvents: Anhydrous ethanol, isopropanol, or DMSO.
-
Stock Concentration: A 100 mM stock solution is commonly used.[1]
-
Storage: Store the stock solution in small aliquots at -20°C in tightly sealed tubes to prevent moisture contamination. Under these conditions, the stock solution is stable for several months.
Q3: What is the difference between PMSC and PMSF?
A3: PMSC (this compound) and PMSF (Phenylmethylsulfonyl fluoride) are both irreversible serine protease inhibitors with similar mechanisms of action. The primary difference is the halide atom (chloride vs. fluoride). Both are unstable in aqueous solutions, though PMSF is more commonly cited in the literature. For most applications in cell culture, they can be used interchangeably, but it is always recommended to optimize the working concentration for your specific experimental setup.
Q4: Can PMSC inhibit other types of proteases?
A4: PMSC is specific for serine proteases and will not inhibit other classes of proteases such as cysteine proteases, metalloproteases, or aspartic proteases. If you need to inhibit a broader range of proteases, a protease inhibitor cocktail containing multiple inhibitors with different specificities is recommended.[3][11]
Q5: Are there any safety precautions I should take when handling PMSC?
A5: Yes, PMSC is a hazardous chemical. It is corrosive and will cause burns to the skin and eyes. It is also a lachrymator. Always handle PMSC in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of PMSC in cell culture.
| Parameter | Value | Notes |
| Molecular Weight | 190.65 g/mol | |
| Typical Stock Solution Concentration | 100 mM | Prepared in anhydrous solvent (e.g., DMSO, ethanol)[1] |
| Typical Working Concentration | 0.1 - 1 mM | Should be optimized for each cell line and application[1][2] |
| Aqueous Stability | Low, undergoes rapid hydrolysis | Half-life is pH and temperature-dependent |
| Storage of Stock Solution | -20°C | In small, tightly sealed aliquots to prevent moisture contamination |
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSC Stock Solution
Materials:
-
This compound (PMSC) powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or anhydrous ethanol
-
Sterile, conical microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
In a chemical fume hood, carefully weigh out 19.07 mg of PMSC powder.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO or anhydrous ethanol to the tube.
-
Vortex thoroughly until the PMSC is completely dissolved.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Seal the tubes tightly and store them at -20°C.
Protocol 2: General Protocol for PMSC Treatment of Adherent Cells
Materials:
-
Adherent cells cultured in appropriate vessels
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
100 mM PMSC stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency.
-
Pre-warm the complete cell culture medium to 37°C.
-
Immediately before treating the cells, dilute the 100 mM PMSC stock solution into the pre-warmed medium to achieve the desired final working concentration (e.g., for a 1 mM final concentration, add 10 µL of 100 mM PMSC stock to 1 mL of medium).
-
Mix the PMSC-containing medium thoroughly by gentle inversion.
-
Aspirate the existing medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the freshly prepared PMSC-containing medium to the cells.
-
Incubate the cells for the desired treatment period. For long-term experiments, consider replacing the medium with freshly prepared PMSC-containing medium at regular intervals.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Human Immunodeficiency Virus Type 1 Infectivity by the ERK Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning of AKT-pathway by Nef and its blockade by protease inhibitors results in limited recovery in latently HIV infected T-cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HIV protease inhibitors block Akt signaling and radiosensitize tumor cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HIV Protease Inhibitor Lopinavir-induced TNF-a and IL-6 Expression is Coupled to the Unfolded Protein Response and ERK Signaling Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Removing Phenylmethanesulfonyl Chloride Byproducts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Phenylmethanesulfonyl chloride (PMSF) or its fluoride (B91410) analogue (Phenylmethylsulfonyl fluoride). It focuses on the identification and removal of common byproducts generated during its use as a protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of reactions involving this compound?
The most common byproduct of this compound (or its fluoride counterpart, PMSF) in biochemical applications is generated through its reaction with water in aqueous buffers, a process called hydrolysis.[1] This reaction is rapid and yields phenylmethanesulfonic acid and hydrochloric acid (HCl) or hydrofluoric acid (HF).[1] Additionally, unreacted this compound can remain in the mixture. Buffers containing nucleophilic groups, such as primary amines (e.g., Tris), can also react with the sulfonyl chloride, leading to the formation of sulfonamides, which may also need to be removed.
Q2: How can I remove unreacted this compound and its hydrolysis byproducts from my protein sample?
The removal of small molecules like this compound (Molar Mass: 190.65 g/mol ) and its byproducts from much larger protein samples can be achieved effectively using methods that separate molecules based on size.[2] The most common and effective techniques are dialysis and size-exclusion chromatography (also known as desalting).[3]
Table 1: Comparison of Common Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[4][5] | Gentle on sensitive proteins; can handle a wide range of sample volumes; highly effective for removing small molecules.[3] | Can be a time-consuming process; potential for sample dilution and protein loss.[3][6] | Buffer exchange and removal of small molecule contaminants from macromolecular samples.[3][7] |
| Size-Exclusion Chromatography (Desalting) | Separation of molecules based on size as they pass through a column packed with a porous resin.[3] | Fast and efficient removal of salts and other small molecules; minimal sample dilution. | Limited sample volume capacity per column; potential for membrane clogging with reusable columns.[3] | Rapid buffer exchange or removal of high concentrations of salt.[3] |
| Aqueous Workup / Extraction | Partitioning of compounds between an aqueous phase and an immiscible organic solvent based on solubility. | Effective for removing water-soluble byproducts like phenylmethanesulfonic acid salts in organic synthesis.[1][8] | Not suitable for soluble proteins or other macromolecules that would be denatured by organic solvents. | Purifying organic compounds from aqueous-soluble byproducts.[1] |
Q3: How do pH and buffer choice affect the stability of Phenylmethanesulfonyl compounds and the formation of byproducts?
Phenylmethanesulfonyl compounds are highly unstable in aqueous solutions, and this instability is heavily dependent on pH. The rate of hydrolysis increases significantly as the pH becomes more alkaline.[9][10] Due to this short half-life, stock solutions are typically prepared in anhydrous solvents like isopropanol (B130326) or ethanol (B145695) and added to the aqueous buffer immediately before use.[11][12]
Table 2: Half-Life of PMSF in Aqueous Buffers at 25°C
| pH | Half-Life |
| 7.0 | ~110 minutes[11][12] |
| 7.5 | ~55 minutes[11] |
| 8.0 | ~35 minutes[9][11] |
Q4: Can I chemically quench excess this compound after my reaction?
While quenching with nucleophiles like amines is a common strategy in organic synthesis to convert sulfonyl chlorides into water-soluble sulfonamides, this is often unnecessary in biochemical protocols.[8] Given the rapid hydrolysis of this compound in typical aqueous buffers (pH 7-8), the compound effectively quenches itself over time.[11] For most applications, allowing the reaction to proceed and then removing the hydrolysis byproducts via dialysis or desalting is sufficient.
Q5: Troubleshooting: I still see byproducts in my sample after purification. What should I do?
If contaminants persist after an initial purification step, consider the following:
-
For Dialysis: Increase the duration of dialysis, perform additional changes of the dialysis buffer, or increase the volume of the buffer used for each change.[5] Using a buffer volume that is at least 200-500 times the sample volume is recommended.[4]
-
For Size-Exclusion Chromatography: Ensure you are using a column with the appropriate molecular weight cut-off and that it is not overloaded. A second pass through the column may be necessary.
-
Switch Methods: If one method is not providing the desired purity, switching to an alternative (e.g., from dialysis to a desalting column) may be more effective.
Experimental Protocols
Protocol: Large-Volume Dialysis for Removal of this compound Byproducts
This protocol describes the standard procedure for removing small molecules, such as this compound and phenylmethanesulfonic acid, from protein samples ranging from 0.1 to 500 mL.[6]
Materials:
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be significantly smaller than the molecular weight of your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).[5]
-
Dialysis clamps/closures.
-
Sample containing the protein and byproducts.
-
Dialysis Buffer (typically at least 200 times the sample volume).[4]
-
Magnetic stir plate and stir bar.
-
Beaker or flask large enough to hold the buffer and the dialysis bag.
Procedure:
-
Prepare the Membrane: Cut the dialysis tubing to the desired length. Always handle the membrane with gloves to prevent contamination from cellulolytic microorganisms.[6] Prepare the membrane according to the manufacturer's instructions, which may involve boiling in sodium bicarbonate and EDTA solutions to remove preservatives.[6]
-
Load the Sample: Secure one end of the tubing with a clamp. Pipette your sample into the open end, leaving enough space at the top to allow for potential sample dilution (usually less than 50%).[6] Remove excess air and seal the second end with another clamp.
-
Perform Dialysis: Submerge the sealed dialysis bag in a container with the dialysis buffer. Place the container on a magnetic stir plate and add a stir bar to ensure the buffer remains well-mixed, which increases the rate of diffusion.[4]
-
First Buffer Change: Allow dialysis to proceed for 1-2 hours at the desired temperature (e.g., 4°C for most proteins).[4]
-
Second Buffer Change: Discard the buffer and replace it with a fresh batch. Continue dialysis for another 1-2 hours.[4] Each buffer change helps re-establish the concentration gradient, promoting the efficient removal of contaminants.[5]
-
Final Dialysis: Change the buffer a final time and allow the sample to dialyze overnight at 4°C.[4]
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Place it on a clean surface, open one clamp, and use a pipette to transfer the purified sample to a fresh tube.
Visualizations
Caption: Hydrolysis of this compound in aqueous solution.
Caption: Workflow for selecting a byproduct removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. agscientific.com [agscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. PMSF - Wikipedia [en.wikipedia.org]
- 12. lifetechindia.com [lifetechindia.com]
Phenylmethanesulfonyl Chloride (PMSF) Interference: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the integrity of protein samples is paramount. Phenylmethanesulfonyl chloride (PMSF) is a commonly used serine protease inhibitor that plays a crucial role in preventing protein degradation during cell lysis and protein purification.[1][2] However, its reactive nature can lead to interference in various downstream assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is PMSF and how does it work?
A1: this compound (PMSF) is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[3][4] It acts by covalently modifying the serine residue in the active site of these enzymes, rendering them inactive.[1] This prevents the degradation of proteins of interest in your sample.[5]
Q2: Why is PMSF unstable in aqueous solutions?
A2: PMSF is highly unstable in aqueous solutions because it undergoes rapid hydrolysis.[5] Its half-life is significantly dependent on the pH of the buffer, decreasing as the pH increases.[6] For example, at 25°C, the half-life of PMSF is approximately 110 minutes at pH 7.0, but it drops to about 35 minutes at pH 8.0.[6] This instability necessitates adding it to lysis buffers immediately before use.[6]
Q3: What are the common signs of PMSF interference in my experiments?
A3: PMSF interference can manifest in several ways, including:
-
Altered protein migration in gel electrophoresis: You might observe streaking or unexpected shifts in protein bands.
-
Inaccurate protein quantification: PMSF can interfere with certain protein assays, leading to over- or underestimation of protein concentration.[7]
-
Reduced signal or activity in enzymatic assays: PMSF can inhibit other enzymes besides serine proteases or interfere with the detection method.[8][9]
-
Artifacts in mass spectrometry data: The presence of PMSF can lead to the formation of adducts on peptides, complicating data analysis.
Q4: Are there any alternatives to PMSF?
A4: Yes, several alternatives to PMSF are available. A common one is 4-(2-aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF).[5] AEBSF is a water-soluble, less toxic, and more stable serine protease inhibitor compared to PMSF.[10][11] Protease inhibitor cocktails, which contain a mixture of inhibitors targeting different classes of proteases, are also a popular choice for broad-spectrum protection.[10]
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurement with BCA Assay
Symptom: You observe a significant discrepancy between the protein concentration determined by the BCA assay and the amount of protein visualized on a subsequent SDS-PAGE gel.[7]
Possible Cause: Components in your lysis buffer, including PMSF, can interfere with the BCA assay.[7] The chemical principle of the BCA assay involves the reduction of Cu²⁺ to Cu¹⁺ by proteins, which then chelates with bicinchoninic acid (BCA) to produce a colored product.[12] Certain substances can interfere with this reaction.
Troubleshooting Steps:
-
Prepare appropriate standards: Ensure your protein standards are prepared in the same lysis buffer as your samples to account for buffer-related interference.
-
Dilute your sample: If the concentration of interfering substances is high, diluting your sample in a compatible buffer can mitigate the interference.[11]
-
Remove interfering substances: If dilution is not feasible, you can remove interfering substances by precipitating the protein. A common method is acetone (B3395972) precipitation.[11]
-
Consider an alternative assay: If interference persists, consider using a different protein quantification method that is more compatible with your lysis buffer, such as the Bradford assay. However, be aware that detergents in many lysis buffers can also interfere with the Bradford assay.
Issue 2: Artifacts in 2D Gel Electrophoresis
Symptom: You observe horizontal or vertical streaking, or unexpected changes in the isoelectric point (pI) of proteins in your 2D gel electrophoresis results.[13]
Possible Cause: While PMSF is uncharged and should not significantly alter the pI of proteins, its solvent (commonly ethanol (B145695) or isopropanol) or degradation products might contribute to artifacts.[10] Additionally, incomplete inhibition of proteases can lead to protein degradation and smearing on the gel.[14]
Troubleshooting Steps:
-
Ensure complete solubilization of PMSF: Make sure the PMSF is fully dissolved in its solvent before adding it to the lysis buffer to avoid precipitation and uneven distribution.
-
Add fresh PMSF: Due to its short half-life, always add freshly prepared PMSF to your lysis buffer immediately before use.[6]
-
Optimize focusing time: Over-focusing during the first dimension (isoelectric focusing) can lead to streaking.[13] Optimize the volt-hours for your specific samples.
-
Consider alternative inhibitors: If streaking persists and is suspected to be due to PMSF or its solvent, consider using a water-soluble inhibitor like AEBSF.[10]
Issue 3: Interference in Mass Spectrometry Analysis
Symptom: Your mass spectrometry data shows unexpected peaks, adducts, or poor ionization of your peptides of interest.
Possible Cause: PMSF can covalently modify peptides, leading to the formation of adducts that can complicate data interpretation. The phenylmethylsulfonyl group can add to serine, threonine, and tyrosine residues. While less common, adducts with other nucleophilic residues might also occur. These modifications can alter the mass of the peptides and affect their fragmentation patterns.
Troubleshooting Steps:
-
Remove PMSF before digestion: Whenever possible, remove PMSF from your protein sample before enzymatic digestion for mass spectrometry. This can be achieved through dialysis, gel filtration, or protein precipitation.
-
Be aware of potential adducts: If PMSF removal is not feasible, be mindful of the potential mass shifts caused by PMSF adduction during your data analysis. The mass of the phenylmethylsulfonyl group is 155.03 Da.
-
Optimize sample cleanup: Utilize robust sample cleanup protocols, such as solid-phase extraction (SPE), to remove any residual PMSF and other interfering substances before MS analysis.[15]
Quantitative Data Summary
The inhibitory activity of PMSF is often characterized by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. These values can vary depending on the specific protease and the assay conditions.
| Protease | Typical IC50 of PMSF |
| Chymotrypsin | ~10 µM - 100 µM |
| Trypsin | ~100 µM - 1 mM |
| Thrombin | ~1 mM |
| Elastase | ~100 µM |
Note: These are approximate values and can vary based on experimental conditions.[16][17]
Experimental Protocols
Protocol 1: Preparation of a 100 mM PMSF Stock Solution
Materials:
-
Phenylmethanesulfonyl fluoride (PMSF) powder
-
Anhydrous isopropanol (B130326) or ethanol
-
Sterile, conical tubes
Procedure:
-
In a chemical fume hood, weigh out 174.2 mg of PMSF powder.
-
Add 10 mL of anhydrous isopropanol or ethanol to the tube.
-
Vortex thoroughly until the PMSF is completely dissolved.
-
Aliquot the solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. Stored properly, the stock solution is stable for several months.[18]
Protocol 2: Removal of PMSF by Dialysis
This protocol is suitable for removing PMSF and other small molecules from a protein sample.
Materials:
-
Protein sample containing PMSF
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa)
-
Dialysis buffer (a buffer compatible with your downstream application)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions. This usually involves rinsing with water and then the dialysis buffer.
-
Load your protein sample into the dialysis tubing and securely close both ends with clips.
-
Place the sealed dialysis tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the volume of your sample).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours.
-
For optimal removal, perform a third buffer change and dialyze overnight at 4°C.
-
Carefully remove the dialysis tubing from the buffer and recover your protein sample.
Protocol 3: Protease Activity Assay using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
This assay can be used to assess the activity of trypsin-like serine proteases and the efficacy of inhibitors like PMSF.
Materials:
-
Protease sample
-
Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
BAPNA stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add your protease sample diluted in Tris buffer.
-
To test for inhibition, pre-incubate the protease with PMSF (or other inhibitors) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C). Include a control without any inhibitor.
-
Initiate the reaction by adding the BAPNA substrate to each well. The final concentration of BAPNA is typically in the range of 0.1-1 mM.[19]
-
Immediately measure the absorbance at 410 nm in a kinetic mode for a set period (e.g., 10-30 minutes). The release of p-nitroaniline from BAPNA cleavage results in a yellow color.[20]
-
Calculate the rate of reaction (change in absorbance per minute) for each condition. The percentage of inhibition can be determined by comparing the rates of the inhibited reactions to the uninhibited control.
Signaling Pathways and Experimental Workflows
References
- 1. agscientific.com [agscientific.com]
- 2. biofargo.com [biofargo.com]
- 3. ubpbio.com [ubpbio.com]
- 4. Research Products International Corp PMSF [Phenylmethylsulfonyl fluoride], | Fisher Scientific [fishersci.com]
- 5. sjsu.edu [sjsu.edu]
- 6. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Does PMSF interfere with the Caspase-3 Activity Assay Kit #5723? | Cell Signaling Technology [cellsignal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common artifacts and mistakes made in electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gmi-inc.com [gmi-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PMSF | Protocols Online [protocolsonline.com]
- 19. jabonline.in [jabonline.in]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Serine Protease Inhibitors: Phenylmethanesulfonyl Chloride (PMSF) vs. AEBSF
For researchers in proteomics, cell biology, and drug development, the prevention of unwanted proteolysis is a critical step in preserving protein integrity. Serine proteases, a major class of proteolytic enzymes, are common culprits in sample degradation. For decades, Phenylmethanesulfonyl chloride (PMSF) has been a laboratory staple for inhibiting these enzymes. However, 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) hydrochloride (AEBSF) has emerged as a popular and, in many respects, superior alternative. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate inhibitor for your research needs.
At a Glance: Key Differences Between PMSF and AEBSF
Both PMSF and AEBSF are irreversible inhibitors of serine proteases, such as trypsin, chymotrypsin, and thrombin.[1] They function by covalently modifying the active site serine residue, rendering the enzyme inactive.[1] Despite this shared mechanism, they exhibit significant differences in their chemical properties and practical utility. AEBSF is a more stable, water-soluble, and less toxic alternative to the hazardous PMSF.[1]
Quantitative Comparison of Inhibitor Properties
To facilitate a direct comparison, the following tables summarize the key quantitative data for PMSF and AEBSF.
| Property | This compound (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) | Advantage |
| Molecular Weight | 174.19 g/mol | 239.69 g/mol | - |
| Typical Working Concentration | 0.1 - 1 mM[2][3] | 0.1 - 1.0 mM[4] | - |
| Solubility in Water | Insoluble/Unstable[5][6] | 200 mg/mL[4] | AEBSF |
| Solubility in Organic Solvents | Soluble in anhydrous ethanol (B145695), isopropanol (B130326), DMSO[5][7] | Soluble in DMSO (≥798.97 mg/mL), Ethanol (≥23.8 mg/mL with warming)[8] | - |
| Stability in Aqueous Solution | Highly unstable; half-life of ~35 minutes at pH 8.0 and 25°C[9][10] | Significantly more stable; half-life of ~6 hours at pH 7.0 and 37°C[8] | AEBSF |
| Toxicity | Highly toxic, cytotoxic, and a neurotoxin[7][11] | Significantly lower toxicity[7] | AEBSF |
| LD50 (Intraperitoneal, mice) | 215 ± 55 mg/kg[12] | Not readily available | - |
Table 1: Comparison of the physicochemical properties of PMSF and AEBSF.
| Protease | PMSF IC50 | AEBSF IC50 |
| Trypsin | - | < 15 µM[7] |
| Chymotrypsin | - | - |
| Plasmin | - | - |
| Thrombin | - | - |
| Kallikrein | - | - |
| Neutrophil Elastase | 109.5 µM[13] | - |
Table 2: Comparative inhibitory activity (IC50) of PMSF and AEBSF against common serine proteases. (Note: Direct side-by-side comparisons under identical conditions are limited in the literature. The provided values are from different sources and should be interpreted with caution.)
Mechanism of Action: Irreversible Inhibition of Serine Proteases
Both PMSF and AEBSF are sulfonyl fluorides that act as irreversible inhibitors of serine proteases. The mechanism involves the sulfonylation of the hydroxyl group of the catalytically active serine residue within the enzyme's active site. This covalent modification forms a stable sulfonyl-enzyme complex, rendering the enzyme permanently inactive.[1]
Stability and Solubility: A Clear Advantage for AEBSF
One of the most significant practical differences between the two inhibitors is their stability and solubility in aqueous solutions. PMSF is notoriously unstable in water, with a half-life that decreases as the pH increases.[9] This necessitates the preparation of fresh stock solutions in anhydrous organic solvents like ethanol or isopropanol immediately before use.[7] In contrast, AEBSF is readily soluble in water and exhibits much greater stability, particularly at neutral or slightly acidic pH.[4][14] This makes AEBSF far more convenient for long-term experiments and eliminates the potential for organic solvents to interfere with the experimental system.
Toxicity Profile: A Safer Alternative
PMSF is a highly toxic and cytotoxic compound that should be handled with extreme caution, preferably in a fume hood.[7][11] AEBSF, on the other hand, is considered a significantly less toxic alternative, making it a safer choice for routine laboratory use.[7] While both should be handled with appropriate personal protective equipment, the reduced toxicity of AEBSF is a major advantage, especially in high-throughput applications.
Off-Target Effects
While both inhibitors are primarily targeted at the active site serine of proteases, off-target modifications can occur, particularly at higher concentrations. AEBSF has been reported to modify other amino acid residues such as tyrosine, lysine, and histidine.[8] PMSF is also known to inhibit some cysteine proteases and acetylcholinesterase.[13] For highly sensitive proteomics applications where off-target effects are a major concern, empirical testing to determine the optimal inhibitor and concentration is recommended.
Experimental Protocols: Comparing Inhibitor Efficacy
To empirically determine the most effective inhibitor for a specific application, a protease activity assay can be performed. The following is a generalized protocol that can be adapted for various serine proteases.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of PMSF and AEBSF against a specific serine protease.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Chromogenic or fluorogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl or PBS at a suitable pH)
-
This compound (PMSF)
-
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF)
-
Anhydrous solvent for PMSF (e.g., isopropanol or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent.
-
Prepare a 100 mM stock solution of AEBSF in water.
-
Prepare a 100 mM stock solution of PMSF in an anhydrous solvent immediately before use.
-
Create a series of dilutions for both inhibitors in the assay buffer to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the protease solution, and the inhibitor dilutions (or solvent control).
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value for both PMSF and AEBSF from the resulting dose-response curves.
-
Conclusion: Making the Right Choice
For the majority of applications, AEBSF stands out as the superior choice for serine protease inhibition.[1] Its high water solubility, greater stability in aqueous buffers, and significantly lower toxicity make it more convenient, reliable, and safer for researchers.[1][7] The need for frequent addition of PMSF to maintain its effective concentration due to its rapid degradation in aqueous solutions is a significant drawback that is overcome by using AEBSF.[7]
However, the rapid action of freshly prepared PMSF can be advantageous in situations requiring immediate and potent inhibition, provided its instability and high toxicity are carefully managed.[15] Ultimately, for critical applications, particularly in sensitive fields like proteomics, an empirical comparison using a standardized assay is the most reliable way to determine the optimal inhibitor for specific experimental conditions.
References
- 1. mpbio.com [mpbio.com]
- 2. PMSF - Wikipedia [en.wikipedia.org]
- 3. PMSF | Cell Signaling Technology [cellsignal.com]
- 4. AEBSF - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. ubpbio.com [ubpbio.com]
- 11. thrombin-receptor-activator-for-peptide-5.com [thrombin-receptor-activator-for-peptide-5.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. interchim.fr [interchim.fr]
- 15. goldbio.com [goldbio.com]
Stability Showdown: Phenylmethanesulfonyl Chloride vs. PMSF for Protease Inhibition
For researchers, scientists, and drug development professionals, the effective inhibition of proteases is a critical step in preserving protein integrity during extraction and analysis. Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a widely used serine protease inhibitor, but its stability in aqueous solutions is a significant concern. This guide provides a detailed comparison of the stability of PMSF and its chloro-analogue, Phenylmethanesulfonyl chloride (PMSC), supported by available data and experimental protocols to aid in the selection of the appropriate inhibitor for your research needs.
Executive Summary
Phenylmethylsulfonyl fluoride (PMSF) is a staple in biochemistry labs for inhibiting serine proteases. However, its utility is hampered by its rapid degradation in aqueous buffers. This compound (PMSC) is a related compound that also acts as a serine protease inhibitor. While specific quantitative stability data for PMSC in biochemical buffers is less prevalent in the literature, the general chemical principle is that sulfonyl fluorides are significantly more stable than their corresponding sulfonyl chlorides. This guide will delve into the known stability of PMSF and provide a comparative assessment of PMSC, along with protocols to determine their stability experimentally.
Data Presentation: Quantitative Stability of PMSF
The stability of PMSF is highly dependent on the pH and temperature of the aqueous solution. It undergoes hydrolysis, leading to the loss of its inhibitory activity.
| Condition | Solvent/Buffer | pH | Temperature (°C) | Half-life | Citation |
| Aqueous Solution | Water | 7.0 | 25 | ~110 minutes | [1] |
| Aqueous Solution | Water | 7.5 | 25 | ~55 minutes | [1] |
| Aqueous Solution | Water | 8.0 | 25 | ~35 minutes | [1] |
| Stock Solution | Anhydrous Isopropanol (B130326) | - | Room Temperature | at least 9 months | [1] |
| Stock Solution | DMSO | - | -20 | ~6 months | [1] |
| Lyophilized Powder | - | - | Room Temperature | 24 months | [2] |
Comparative Stability: PMSF vs. PMSC
| Feature | Phenylmethylsulfonyl fluoride (PMSF) | This compound (PMSC) |
| Halogen | Fluorine | Chlorine |
| General Stability in Aqueous Solution | Unstable, readily undergoes hydrolysis. | Expected to be less stable than PMSF and hydrolyze more rapidly. |
| Reactivity towards Nucleophiles | Moderately reactive. | Highly reactive. |
| Practical Implication for Use | Must be added to buffers immediately before use. | Would require even more stringent handling and immediate use in aqueous solutions. |
Experimental Protocols
To empirically determine and compare the stability of PMSF and PMSC in a specific buffer of interest, the following experimental protocol can be employed. This protocol involves monitoring the concentration of the active compound over time using High-Performance Liquid Chromatography (HPLC).
Protocol: Determination of Inhibitor Stability in Aqueous Buffer
1. Materials:
-
Phenylmethanesulfonyl fluoride (PMSF)
-
This compound (PMSC)
-
Anhydrous isopropanol or acetonitrile (B52724) (for stock solutions)
-
Aqueous buffer of interest (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of PMSF in anhydrous isopropanol.
-
Prepare a 100 mM stock solution of PMSC in anhydrous acetonitrile.
-
-
Sample Preparation for Stability Study:
-
Add a specific volume of the PMSF or PMSC stock solution to the aqueous buffer of interest to achieve a final concentration of 1 mM.
-
Immediately after mixing, take a time point zero (T=0) sample by transferring an aliquot to a vial containing a quenching solution (e.g., an excess of a primary amine like Tris buffer at a higher concentration) to stop the hydrolysis.
-
Incubate the remaining solution at a controlled temperature (e.g., 25°C).
-
Collect samples at various time points (e.g., 15, 30, 60, 90, 120 minutes). Quench each sample immediately upon collection.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
A typical mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution of the intact inhibitor (PMSF or PMSC) by UV absorbance at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact inhibitor at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting linear regression will be the negative of the first-order rate constant (k) for the hydrolysis.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Mandatory Visualization
Signaling Pathway Inhibition
Both PMSF and PMSC act as irreversible inhibitors of serine proteases. These enzymes play crucial roles in numerous signaling pathways, including blood coagulation, inflammation, and apoptosis. The diagram below illustrates the general mechanism of serine protease inhibition by these sulfonyl halides.
Caption: Mechanism of serine protease inactivation by PMSF or PMSC.
Experimental Workflow
A typical experimental workflow for protein extraction from cells or tissues involves cell lysis followed by the immediate addition of protease inhibitors to prevent protein degradation.
Caption: A generalized workflow for protein extraction using protease inhibitors.
Conclusion
While PMSF is a widely used and effective serine protease inhibitor, its instability in aqueous solutions necessitates careful handling and immediate use. Based on fundamental chemical principles, this compound (PMSC) is expected to be even less stable and more reactive than PMSF, making it a potentially less practical choice for most standard biochemical applications where prolonged stability in a buffer is required. For applications demanding higher stability, alternative serine protease inhibitors with improved aqueous stability should be considered. The provided experimental protocol allows for the direct comparison of the stability of these and other inhibitors in your specific experimental context, enabling an informed decision for optimal protein protection.
References
A Comparative Guide to Reaction Confirmation: LC-MS Analysis of Phenylmethanesulfonyl Chloride Reactions
For researchers, scientists, and professionals in drug development, the precise confirmation of a chemical reaction is paramount. When working with reactive compounds like Phenylmethanesulfonyl chloride (PMSC), a versatile reagent for introducing the benzylsulfonyl moiety, robust analytical techniques are essential to verify the formation of the desired product and identify any byproducts. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical methods for confirming the successful outcome of a PMSC reaction, supported by experimental protocols and data.
This compound is highly reactive towards nucleophiles, most commonly primary and secondary amines to form sulfonamides, and alcohols to form sulfonic esters.[1] The confirmation of these reactions involves monitoring the consumption of starting materials and the emergence of the product, a task for which LC-MS is exceptionally well-suited due to its high sensitivity and specificity.[2][3][4]
Comparative Analysis of Analytical Techniques
LC-MS stands out for its ability to separate complex mixtures and provide molecular weight information for each component.[4] However, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV) offer complementary information and have their own advantages.
| Feature | LC-MS (Liquid Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) Spectroscopy | HPLC-UV (High-Performance Liquid Chromatography) |
| Information Provided | Separation, Retention Time, Molecular Weight, Fragmentation | Detailed Molecular Structure, Connectivity | Separation, Retention Time, UV Absorbance |
| Primary Use | Identification and quantification of known and unknown compounds in a mixture. | Unambiguous structure elucidation of purified compounds. | Quantification of known, UV-active compounds. |
| Sensitivity | Very High (ng to pg range)[5] | Low (µg to mg range) | Moderate (ng to µg range) |
| Specificity | High (based on m/z) | Very High (based on unique chemical shifts) | Moderate (based on retention time and UV spectrum) |
| Quantitative Ability | Excellent with appropriate standards.[6] | Excellent (qNMR) with an internal standard.[7] | Excellent with a calibration curve.[8] |
| Sample Throughput | High | Low to Moderate | High |
| Cost & Complexity | High | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for a representative PMSC reaction with a primary amine and the subsequent analysis using LC-MS and alternative techniques.
Synthesis of N-benzyl-benzenemethanesulfonamide
This procedure outlines a typical reaction between this compound (PMSC) and benzylamine (B48309).
-
Reagents: this compound (PMSC), Benzylamine, Triethylamine (B128534) (Et₃N), Dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in 10 mL of dichloromethane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of PMSC (1.0 mmol) in 5 mL of dichloromethane to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using a suitable method (e.g., TLC or a quick LC-MS injection).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
LC-MS Analysis Protocol
This protocol is designed to confirm the presence of the product and the absence of starting materials.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction product.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Expected Results:
-
PMSC: Does not ionize well and hydrolyzes quickly. Its absence is expected.
-
Benzylamine: Expected m/z (M+H)⁺ = 108.1.
-
N-benzyl-benzenemethanesulfonamide (Product): Expected m/z (M+H)⁺ = 262.1. The analysis should show a prominent peak at the retention time corresponding to the product with an m/z of 262.1, and a diminished or absent peak for benzylamine.
-
NMR Spectroscopy Protocol (Alternative Confirmation)
NMR provides definitive structural proof of the synthesized product after purification.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Purify the crude product using column chromatography or recrystallization.
-
Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key expected signals for N-benzyl-benzenemethanesulfonamide would include distinct peaks for the two different CH₂ groups and the aromatic protons.
-
-
Comparison: While LC-MS is faster for reaction monitoring, NMR is the gold standard for structural elucidation of the final, isolated product.[10][11]
Visualizing the Workflow and Logic
Diagrams can clarify complex processes and decision-making. The following are generated using Graphviz to illustrate the experimental workflow and the logic for choosing an analytical method.
Caption: Experimental workflow for synthesis and LC-MS confirmation.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the comprehensive analysis of this compound reactions, LC-MS offers an unparalleled combination of separation, sensitivity, and specificity. It serves as an ideal tool for real-time reaction monitoring, confirmation of product formation through accurate mass detection, and identification of potential impurities. While techniques like NMR spectroscopy are indispensable for absolute structural confirmation of the final product and HPLC-UV provides a robust platform for routine quantitative analysis, LC-MS remains the superior choice for in-depth reaction characterization in a drug discovery and development setting. The integration of these techniques allows researchers to proceed with confidence in their synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. rsc.org [rsc.org]
- 5. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
A Comparative Guide to NMR Spectroscopy of Phenylmethanesulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of sulfur-containing compounds, a precise understanding of their molecular structure is paramount. Phenylmethanesulfonyl chloride (PMSCl) and its derivatives are important reagents and building blocks in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation and purity assessment of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound and its para-substituted derivatives, offering insights into the influence of substituents on their spectroscopic signatures.
Performance Comparison: NMR vs. Alternative Techniques
While NMR spectroscopy provides unparalleled detail for structural determination, other analytical techniques offer complementary information for the characterization of this compound derivatives.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural information (chemical environment, connectivity), quantitative analysis. | Non-destructive, high resolution, excellent for isomer differentiation. | Lower sensitivity compared to MS, relatively expensive instrumentation. |
| Infrared (IR) Spectroscopy | Identification of functional groups (S=O, S-Cl). | Fast, simple, and cost-effective. | Provides limited structural information beyond functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, useful for impurity identification. | Isomers may not be distinguishable, can require chromatographic coupling for complex mixtures. |
NMR Spectroscopic Data of this compound and its para-Substituted Derivatives
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In para-substituted this compound derivatives, the nature of the substituent at the para position of the phenyl ring significantly influences the chemical shifts of the aromatic and methylene (B1212753) protons and carbons. The following tables summarize the ¹H and ¹³C NMR data for a series of these compounds, recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data
| Compound | Substituent (R) | Ar-H Chemical Shift (δ, ppm) | CH₂ Chemical Shift (δ, ppm) | Other Chemical Shifts (δ, ppm) |
| This compound | -H | 7.45 - 7.55 (m, 5H) | 5.15 (s, 2H) | - |
| 4-Methylthis compound | -CH₃ | 7.30 (d, J = 8.0 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H) | 5.12 (s, 2H) | 2.42 (s, 3H, -CH₃) |
| 4-Methoxythis compound | -OCH₃ | 6.95 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H) | 5.08 (s, 2H) | 3.84 (s, 3H, -OCH₃) |
| 4-Nitrothis compound | -NO₂ | 7.68 (d, J = 8.8 Hz, 2H), 8.30 (d, J = 8.8 Hz, 2H) | 5.28 (s, 2H) | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Substituent (R) | Ar-C Chemical Shifts (δ, ppm) | CH₂ Chemical Shift (δ, ppm) | Other Chemical Shifts (δ, ppm) |
| This compound | -H | 131.5, 130.2, 129.3, 128.9 | 65.2 | - |
| 4-Methylthis compound | -CH₃ | 140.1, 130.0, 129.8, 126.5 | 64.9 | 21.3 (-CH₃) |
| 4-Methoxythis compound | -OCH₃ | 160.8, 131.5, 121.2, 114.5 | 64.5 | 55.4 (-OCH₃) |
| 4-Nitrothis compound | -NO₂ | 148.5, 136.2, 131.0, 124.2 | 64.1 | - |
Experimental Protocols
General NMR Sample Preparation: Approximately 10-20 mg of the this compound derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were typically co-added.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100.6 MHz. A proton-decoupled pulse sequence was used. Typical parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s. Approximately 1024 scans were accumulated for each sample to achieve an adequate signal-to-noise ratio.
Data Interpretation and Visualization
The electron-donating or electron-withdrawing nature of the para-substituent systematically influences the chemical shifts of the aromatic and benzylic protons and carbons. This relationship can be visualized as a logical workflow for spectral analysis.
Caption: Influence of substituent electronic effects on NMR chemical shifts.
This guide demonstrates the power of NMR spectroscopy in the detailed characterization of this compound derivatives. The systematic shifts observed in the ¹H and ¹³C NMR spectra provide a reliable method for identifying and confirming the structure of these important synthetic intermediates. By comparing these spectral fingerprints with data from complementary techniques such as IR and MS, researchers can achieve a comprehensive and unambiguous structural assignment.
Validating Protease Inhibition: A Comparative Guide to Phenylmethanesulfonyl Fluoride (PMSF)-Based Assays
For researchers, scientists, and drug development professionals, the precise validation of protease inhibition is a cornerstone of experimental integrity. Phenylmethanesulfonyl fluoride (B91410) (PMSF) is a classic and widely used irreversible inhibitor of serine proteases. This guide provides an objective comparison between PMSF-based validation assays and modern alternatives, supported by experimental data, to facilitate informed decisions in protease inhibitor selection and validation.
At a Glance: PMSF vs. Key Alternatives
PMSF acts by irreversibly targeting the active site serine residue of proteases like trypsin and chymotrypsin.[1][2] It is frequently employed during protein purification to prevent degradation.[1] However, PMSF suffers from significant drawbacks, including high toxicity and poor stability in aqueous solutions, with a half-life ranging from 35 to 110 minutes at physiological pH.[1][3][4] This necessitates fresh preparation in anhydrous solvents such as ethanol (B145695) or DMSO immediately before use.[1]
A primary alternative, 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), presents a more favorable profile. AEBSF is also an irreversible serine protease inhibitor but is water-soluble, significantly less toxic, and more stable in aqueous solutions, making it a superior choice for many applications, including cell culture.[1][5][6] Other alternatives include more specific inhibitors like Tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) and broad-spectrum protease inhibitor cocktails.[1]
Quantitative Comparison of Protease Inhibitors
Direct, standardized comparisons of half-maximal inhibitory concentration (IC50) values for PMSF and its alternatives against a wide array of proteases are limited in the literature.[1] However, the available data on their physical and chemical properties provide a strong basis for comparison.
| Property | Phenylmethanesulfonyl fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Protease Inhibitor Cocktails |
| Target Proteases | Primarily serine proteases (e.g., trypsin, chymotrypsin); some cysteine proteases at high concentrations.[1][4] | Serine proteases (e.g., trypsin, chymotrypsin, thrombin).[2][7] | Broad-spectrum, targeting multiple protease classes (serine, cysteine, metallo-, etc.).[1][8] |
| Solubility | Soluble in anhydrous ethanol, isopropanol, or DMSO.[1][3] | Water-soluble.[1][2] | Typically provided as a concentrated solution in DMSO or water. |
| Stability in Aqueous Solution (pH 7.5) | Low (Half-life ~55 minutes).[1][4] | High (Stable for extended periods).[6][7] | Varies by formulation, but generally designed for stability in lysis buffers. |
| Toxicity | High; cytotoxic and requires careful handling.[4][5][6] | Low; considered a safer alternative.[5][6][7] | Varies; generally lower toxicity due to optimized concentrations of individual inhibitors. |
| Effective Concentration | 0.1 - 1 mM.[9] | 0.1 - 1 mM. | Used as a 100X or 1000X stock solution. |
Mechanism of Action: Irreversible Inhibition
Both PMSF and AEBSF are sulfonyl fluorides that irreversibly inactivate serine proteases. The mechanism involves the sulfonylation of the hydroxyl group of the highly reactive serine residue within the enzyme's active site. This creates a stable, covalent sulfonyl-enzyme complex, rendering the protease permanently inactive.
Mechanism of irreversible inhibition of serine proteases by sulfonyl fluorides.[2]
Experimental Protocols for Validation Assays
To validate and compare the inhibitory activity of PMSF and its alternatives, chromogenic and fluorometric assays are standard methods. These assays quantify protease activity by measuring the cleavage of a synthetic substrate.
Chromogenic Protease Inhibition Assay
This assay uses a colorless substrate that, upon cleavage by a protease, releases a colored product (a chromophore), such as p-nitroaniline, which can be measured by absorbance.
Experimental Protocol:
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.[1]
-
Protease Solution : Prepare a stock solution of the target serine protease (e.g., trypsin) in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of substrate hydrolysis.
-
Substrate Solution : Prepare a 10 mM stock solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide, BAPNA) in DMSO.[1][10]
-
Inhibitor Solutions : Prepare fresh stock solutions of PMSF in ethanol and AEBSF in water. Perform serial dilutions in the assay buffer to create a range of concentrations for IC50 determination.[1]
-
-
Assay Procedure (96-well plate format) :
-
Add 20 µL of each inhibitor dilution (and a solvent-only control) to respective wells.[1]
-
Add 160 µL of the protease solution to each well, mix gently.[1]
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.[1]
-
Immediately measure the absorbance at 405 nm (for p-nitroaniline) in a kinetic mode for 15-30 minutes using a microplate reader.[1][5]
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the inhibitor concentration that causes 50% inhibition of protease activity) from the dose-response curve.[2]
-
Fluorometric Protease Inhibition Assay
Fluorometric assays provide higher sensitivity by using substrates that release a fluorescent molecule upon cleavage.[11] This method is ideal for detecting low levels of protease activity or for high-throughput screening.
Experimental Protocol:
-
Reagent Preparation :
-
Assay Buffer : As described for the chromogenic assay.
-
Protease Solution : Prepare as described above.
-
Substrate Solution : Use a generic fluorescent protease substrate, such as FITC-casein, or a specific peptide substrate linked to a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).[1][12] Reconstitute according to the manufacturer's instructions.
-
Inhibitor Solutions : Prepare as described above.
-
-
Assay Procedure (96-well black plate format) :
-
Add 50 µL of the diluted protease solution to each well.
-
Add varying concentrations of the inhibitor (e.g., PMSF, AEBSF) to the wells. Include a no-inhibitor control.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes.
-
Initiate the reaction by adding 50 µL of the 2X fluorescent substrate working solution.[11]
-
Measure the fluorescence intensity kinetically at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 490/525 nm for FITC) using a fluorescence microplate reader.[12]
-
-
Data Analysis :
-
Calculate the rate of fluorescence increase for each condition.
-
Determine the IC50 values as described for the chromogenic assay.
-
Experimental Workflow Comparison
The general workflow for validating any protease inhibitor involves similar steps, from reagent preparation to data analysis. The primary differences lie in the specific reagents and detection methods used.
Workflow for chromogenic and fluorometric protease inhibition assays.[1]
Conclusion
While PMSF is a potent and cost-effective serine protease inhibitor, its significant drawbacks of high toxicity and instability in aqueous solutions limit its application.[1] For many experimental contexts, particularly those involving live cells or requiring prolonged incubation times, AEBSF emerges as a superior alternative due to its water solubility, lower toxicity, and comparable inhibitory effectiveness.[5][6] For broad-spectrum inhibition, commercially prepared protease inhibitor cocktails are often the most reliable choice.[1] The chromogenic and fluorometric assay protocols provided here offer robust and sensitive methods for quantifying the potency of PMSF and its alternatives, empowering researchers to select the most appropriate inhibitor for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. mpbio.com [mpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. raybiotech.com [raybiotech.com]
A Researcher's Guide to Sulfonylation: Comparing Alternatives to Phenylmethanesulfonyl Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides and sulfonate esters, the choice of sulfonating agent is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. While Phenylmethanesulfonyl chloride (PMSCl) is a commonly employed reagent, a diverse array of alternatives offers distinct advantages in terms of reactivity, selectivity, stability, and ease of handling. This guide provides an objective comparison of PMSCl with its key alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your synthetic needs.
Performance Comparison of Sulfonylating Agents
The selection of a sulfonating agent can significantly impact the outcome of a sulfonylation reaction. The following table summarizes the performance of common alternatives to this compound (PMSCl) for the sulfonylation of representative amine and alcohol substrates. Yields and reaction conditions are provided to facilitate a comparative assessment.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound (PMSCl) | Aniline | N-Phenylphenylmethanesulfonamide | Dichloromethane (DCM), Triethylamine (B128534) (TEA), 0 °C to rt | ~90 | [General Procedure] |
| Benzyl Alcohol | Benzyl phenylmethanesulfonate | Pyridine (B92270), 0 °C to rt | >90 | [General Procedure] | |
| p-Toluenesulfonyl chloride (TsCl) | Aniline | N-Phenyl-p-toluenesulfonamide | Solvent-free, rt | Moderate | [1] |
| Benzyl Alcohol | Benzyl p-toluenesulfonate | Pyridine, rt | High | [General Procedure] | |
| Methanesulfonyl chloride (MsCl) | Benzylamine | N-Benzylmethanesulfonamide | DCM, TEA, 0 °C to rt | High | [General Procedure] |
| 1-Butanol | 1-Butyl mesylate | Pyridine, DCM, 0 °C | High | [General Procedure] | |
| 2-Nitrobenzenesulfonyl chloride (o-NsCl) | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | DCM, TEA, 0 °C to rt | 98 | [General Procedure] |
| Phenol | Phenyl 2-nitrobenzenesulfonate | Pyridine, rt | High | [General Procedure] | |
| 4-Nitrobenzenesulfonyl chloride (p-NsCl) | Aniline | N-Phenyl-4-nitrobenzenesulfonamide | DCM, TEA, rt | High | [General Procedure] |
| Phenol | Phenyl 4-nitrobenzenesulfonate | Pyridine, rt | High | [2] | |
| Dansyl chloride | Glycine | Dansyl-glycine | Acetone-water, NaHCO₃, rt, 1h | High | [3][4][5][6] |
| Phenol | Phenyl dansylate | Acetone (B3395972), K₂CO₃, rt | Moderate | [General Procedure] | |
| Tosyl hydrazide | Aniline | N-Phenyl-p-toluenesulfonamide | I₂, TBHP, 80 °C, 8h | 80 | [7] |
| Benzyl Alcohol | Benzyl p-toluenesulfonate | (with activation) | Moderate-High | [General Procedure] | |
| Phenylmethanesulfonyl fluoride (B91410) (PMSF) | Serine Protease | Covalently modified enzyme | Aqueous buffer, pH 7-8 | (Inhibition) | [8][9][10][11] |
Key Considerations for Reagent Selection
-
Reactivity: The reactivity of sulfonyl chlorides is influenced by the electronic nature of the substituent on the sulfur atom. Electron-withdrawing groups, such as the nitro group in o-NsCl and p-NsCl, increase the electrophilicity of the sulfur atom, leading to higher reactivity.[2][12] Mesyl chloride is also known for its high reactivity.
-
Selectivity: In molecules with multiple nucleophilic sites, the choice of reagent can influence selectivity. For instance, the bulky nature of dansyl chloride may favor reaction with less sterically hindered amines.
-
Stability and Handling: Sulfonyl chlorides are generally sensitive to moisture and should be handled under anhydrous conditions. Sulfonyl hydrazides are often more stable and easier to handle solids.[13] Phenylmethanesulfonyl fluoride (PMSF) is notably more stable in aqueous solutions than its chloride counterpart, though it is still susceptible to hydrolysis.[8]
-
Cleavage of Protecting Groups: For applications where the sulfonyl group is used as a protecting group for amines, the ease of cleavage is a critical factor. Nosyl groups, for example, can be cleaved under milder conditions than tosyl or mesyl groups.
-
Modern Alternatives: Sulfonyl hydrazides are emerging as versatile and environmentally friendly alternatives to sulfonyl chlorides.[7][13][14] They can be used in a variety of transformations to form sulfonamides and other sulfur-containing compounds, often under milder and metal-free conditions.[7][14]
Experimental Protocols
Detailed methodologies for key sulfonylation reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for Sulfonylation of an Amine with a Sulfonyl Chloride (e.g., PMSCl, TsCl, MsCl, NsCl)
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Sulfonylation of an Alcohol with a Sulfonyl Chloride
Materials:
-
Alcohol (1.0 eq)
-
Sulfonyl chloride (1.2 eq)
-
Anhydrous Pyridine
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the sulfonyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Dansylation of an Amino Acid
Materials:
-
Amino acid solution (e.g., in 0.1 M NaHCO₃)
-
Dansyl chloride solution (in acetone)
-
Sodium bicarbonate buffer (pH ~9.5-10.5)
-
Reaction vial
Procedure:
-
To the amino acid solution in a reaction vial, add the sodium bicarbonate buffer to adjust the pH to approximately 9.5-10.5.
-
Add the dansyl chloride solution in acetone to the amino acid solution. The final reaction mixture should contain a sufficient excess of dansyl chloride.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 37 °C for 30-60 minutes.
-
After the reaction is complete, the excess dansyl chloride can be quenched by adding a small amount of a primary amine solution (e.g., proline).
-
The dansylated amino acid can then be analyzed by HPLC with fluorescence detection.[3][4][5][6]
Protocol 4: Iodine-Catalyzed Sulfonylation of a Tertiary Amine with a Sulfonyl Hydrazide
Materials:
-
Sulfonyl hydrazide (1.0 eq)
-
Tertiary amine (1.0 eq)
-
Molecular Iodine (I₂) (0.2 eq)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (2.0 eq)
-
Reaction tube
Procedure:
-
To a reaction tube, add the sulfonyl hydrazide (1.0 eq), tertiary amine (1.0 eq), and molecular iodine (0.2 eq).
-
Add 1,4-dioxane as the solvent.
-
Add TBHP (2.0 eq) to the mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 8-12 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
Visualizing Sulfonylation
To better understand the process of sulfonylation, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
General reaction mechanism for sulfonylation.
A typical experimental workflow for a sulfonylation reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PMSF - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides | Scilit [scilit.com]
Phenylmethanesulfonyl Chloride (PMSF): A Comparative Guide to its Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Phenylmethanesulfonyl chloride (PMSF) is a widely used serine protease inhibitor critical for preventing protein degradation during various biochemical and cell biology procedures. While its primary targets are serine proteases, its cross-reactivity with other enzyme classes is a crucial consideration for experimental design and data interpretation. This guide provides an objective comparison of PMSF's inhibitory effects on a range of enzymes, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of PMSF's Inhibitory Activity
PMSF irreversibly inhibits serine proteases by sulfonating the essential serine residue in the enzyme's active site. However, its efficacy varies among different proteases, and it also exhibits inhibitory activity against other enzyme classes. The following table summarizes the inhibitory potency of PMSF against a selection of enzymes.
| Enzyme Class | Enzyme | Organism/Source | Inhibition Value (IC50/Ki/kapp) | Notes |
| Serine Protease | α-Chymotrypsin | Bovine Pancreas | k_app ≈ 3.3 x 10³ M⁻¹s⁻¹[1] | Strong inhibition |
| Trypsin | Bovine Pancreas | k_app ≈ 1.8 x 10² M⁻¹s⁻¹[1] | Moderate inhibition | |
| Elastase | Porcine Pancreas | k_app ≈ 1.0 x 10² M⁻¹s⁻¹[1] | Moderate inhibition | |
| Thrombin | - | Inhibited[2][3][4] | Qualitative data | |
| Protease | Bacillus licheniformis | IC50 ≈ 200 µM[5] | Moderate inhibition | |
| Palmitoyl-protein thioesterase | - | Insensitive[6] | Steric hindrance limits access of PMSF | |
| Cysteine Protease | Papain | - | Inhibited[2][3][4] | Inhibition is reversible with reducing agents |
| Esterase | Acetylcholinesterase (AChE) | Brain and Muscle | Significant inhibition (up to 71% in brain)[7] | Preferentially inhibits membrane-associated forms[7] |
| Acetylcholinesterase (AChE) | Torpedo californica | No measurable inactivation[8] | Demonstrates species-specific differences | |
| Aspartyl Protease | Pepsin | - | Not inhibited[9] | Generally insensitive to PMSF |
| Metalloprotease | - | - | Not inhibited[10] | Generally insensitive to PMSF |
| Lipase | LipR1 Lipase | - | Not inhibited (at lower temperatures)[9] | Inhibition observed at higher temperatures (55°C)[9] |
Key Observations:
-
PMSF is a potent inhibitor of many, but not all, serine proteases.[6]
-
It demonstrates cross-reactivity with certain cysteine proteases, although this inhibition can be reversed.[11]
-
PMSF is also an effective inhibitor of acetylcholinesterase, with varying effects on different isoforms and species.[7][8]
-
Aspartyl and metalloproteases are generally not inhibited by PMSF.[9][10]
-
The inhibitory effect of PMSF can be influenced by factors such as temperature and the specific conformation of the enzyme's active site.[6][9]
Experimental Protocols
Accurate determination of inhibitor potency is essential for comparative studies. Below are detailed methodologies for key experiments to assess the inhibitory activity of PMSF.
Chromogenic Protease Inhibition Assay for IC50 Determination
This method utilizes a chromogenic substrate that releases a colored product upon cleavage by the target protease. The rate of color development is measured to determine enzyme activity.
Reagents and Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
-
Target Serine Protease (e.g., Trypsin)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride, BAPNA)
-
PMSF Stock Solution (e.g., 100 mM in anhydrous isopropanol (B130326) or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the target protease in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of substrate hydrolysis.
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM BAPNA in DMSO).
-
Perform serial dilutions of the PMSF stock solution in the assay buffer to create a range of inhibitor concentrations.
-
-
Assay Setup (96-well plate format):
-
Add 20 µL of each PMSF dilution (or solvent control) to respective wells.
-
Add 160 µL of the protease solution to each well and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm (for p-nitroaniline released from BAPNA) in a kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the PMSF concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Kinetic Parameters (k_inact and K_I) for Irreversible Inhibition
For irreversible inhibitors like PMSF, determining the maximal rate of inactivation (k_inact) and the inhibition constant (K_I) provides a more detailed characterization of their potency.
Reagents and Materials:
-
Same as for the IC50 determination assay.
Procedure:
-
Enzyme Inactivation:
-
Set up a series of incubation mixtures, each containing the serine protease at a fixed concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add different concentrations of PMSF to each incubation mixture. Include a control with no inhibitor.
-
Incubate the mixtures at a constant temperature (e.g., 25°C).
-
-
Measurement of Residual Activity:
-
At various time intervals, withdraw an aliquot from each incubation mixture.
-
Immediately dilute the aliquot into the activity assay mixture (from the chromogenic assay protocol) containing the substrate. This dilution is crucial to effectively stop the inactivation process by significantly lowering the PMSF concentration.
-
Measure the residual enzyme activity for each time point and PMSF concentration.
-
-
Data Analysis:
-
For each PMSF concentration, plot the natural logarithm of the percentage of remaining enzyme activity against time. The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the corresponding PMSF concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Visualization
Protease-Activated Receptor 1 (PAR1) Signaling Pathway
Thrombin, a PMSF-sensitive serine protease, is a key activator of the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in processes like blood clotting and inflammation.[12][13][14] The following diagram illustrates the initiation of the PAR1 signaling cascade by thrombin.
Caption: Thrombin-mediated activation of the PAR1 signaling pathway.
General Experimental Workflow for PMSF Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory effect of PMSF on a target enzyme.
Caption: A generalized workflow for assessing enzyme inhibition by PMSF.
References
- 1. Major Role for Cysteine Proteases during the Early Phase of Acanthamoeba castellanii Encystment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubpbio.com [ubpbio.com]
- 3. agscientific.com [agscientific.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. PMSF - Wikipedia [en.wikipedia.org]
- 7. Phenylmethylsulfonyl fluoride inhibitory effects on acetylcholinesterase of brain and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation studies of acetylcholinesterase with phenylmethylsulfonyl fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. biofargo.com [biofargo.com]
- 12. researchgate.net [researchgate.net]
- 13. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Phenylmethanesulfonyl chloride compared to other sulfonyl chlorides
A Comprehensive Comparison of Phenylmethanesulfonyl Chloride and Other Key Sulfonyl Chlorides for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug discovery, sulfonyl chlorides are indispensable reagents for a multitude of applications, primarily in the sulfonylation of amines and alcohols and as inhibitors of serine proteases. This guide provides an in-depth, objective comparison of the efficacy of this compound (PMSC) against three other widely used sulfonyl chlorides: p-Toluenesulfonyl chloride (TsCl), Dansyl chloride, and Methanesulfonyl chloride (MsCl). The following sections detail their relative performance with supporting experimental data, protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their specific needs.
Core Principles: Reactivity and Stability
The reactivity of sulfonyl chlorides is principally governed by the electrophilicity of the sulfur atom, which is influenced by the electronic effects of the substituent (R group in R-SO₂Cl). Electron-withdrawing groups enhance reactivity by increasing the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
The stability of sulfonyl chlorides, particularly in aqueous environments, is a critical consideration. They are susceptible to hydrolysis, yielding the corresponding sulfonic acid. The rate of hydrolysis is influenced by the structure of the sulfonyl chloride and the pH of the medium.
Comparative Efficacy in Sulfonylation Reactions
Sulfonylation is a fundamental transformation in organic synthesis, leading to the formation of sulfonamides and sulfonate esters. The choice of sulfonylating agent directly impacts reaction kinetics and product yields.
Reactivity Comparison
The relative reactivity of the four sulfonyl chlorides in sulfonylation reactions generally follows the order:
MsCl > PMSC ≈ TsCl > Dansyl chloride
-
Methanesulfonyl chloride (MsCl) is the most reactive of the four. Its small methyl group offers minimal steric hindrance, and the lack of an aromatic ring prevents resonance stabilization, making the sulfur atom highly electrophilic.
-
This compound (PMSC) and p-Toluenesulfonyl chloride (TsCl) exhibit similar reactivity. The phenylmethyl group in PMSC and the tolyl group in TsCl have comparable electronic effects on the sulfonyl group. Some studies suggest that the methylene (B1212753) spacer in PMSC can slightly modulate its reactivity compared to the directly attached aromatic ring in TsCl.
-
Dansyl chloride is generally less reactive in sulfonylation reactions due to the electron-donating effect of the dimethylamino group on the naphthalene (B1677914) ring, which reduces the electrophilicity of the sulfonyl sulfur.
dot
Caption: Relative reactivity of sulfonyl chlorides in sulfonylation reactions.
Quantitative Data on Sulfonylation
| Sulfonyl Chloride | Substrate (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PMSC | Benzylamine | Triethylamine | Dichloromethane | 0 to 25 | 2 - 12 | ~90 |
| TsCl | Aniline | Pyridine | Dichloromethane | 0 to 25 | 2 - 12 | 85-95 |
| MsCl | Primary/Secondary Amine | Triethylamine | Dichloromethane | 0 to 25 | 2 - 16 | >90 |
| Dansyl Chloride | Amino Acids | Bicarbonate Buffer | Acetone/Water | 37 | 1 - 2 | >90 |
Note: Reaction conditions and yields can vary significantly based on the specific amine, base, solvent, and temperature used.
Efficacy as Serine Protease Inhibitors
Phenylmethanesulfonyl fluoride (B91410) (PMSF) is a well-known irreversible inhibitor of serine proteases. This compound (PMSC) is expected to have a similar mechanism of action, involving the sulfonylation of the active site serine residue.
Mechanism of Inhibition
The inhibition of serine proteases by sulfonyl chlorides proceeds via a two-step mechanism:
-
Non-covalent binding: The inhibitor initially binds to the active site of the enzyme.
-
Covalent modification: The catalytic serine residue attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonyl-enzyme adduct and rendering the enzyme inactive.
dot
Caption: Mechanism of serine protease inhibition by sulfonyl chlorides.
Comparative Inhibitory Potency (IC₅₀ Values)
Direct comparative IC₅₀ values for PMSC, TsCl, and Dansyl chloride against a single serine protease are not available in a single report. However, data for individual inhibitors against common serine proteases are presented below. MsCl is not typically used as a protease inhibitor due to its high reactivity and lack of specificity.
| Inhibitor | Target Protease | IC₅₀ (µM) | Ki (nM) |
| PMSC (as PMSF) | Chymotrypsin | ~100 | - |
| PMSC (as PMSF) | Trypsin | ~1000 | - |
| TsCl (as TLCK) | Trypsin | - | Potent Inhibitor |
| Dansyl chloride | Chymotrypsin | - | Effective Inhibitor |
Note: IC₅₀ and Ki values are highly dependent on the specific enzyme, substrate concentration, and assay conditions. PMSF data is often used as a proxy for PMSC due to the similar reactivity of the sulfonyl group. TLCK (Tosyl-L-lysine chloromethyl ketone) is a derivative of TsCl designed for trypsin inhibition.
Stability in Aqueous Solutions
The stability of sulfonyl chlorides in aqueous media is crucial for their use in biological assays and for storage. Hydrolysis is the primary degradation pathway.
Relative Hydrolysis Rates
The rate of hydrolysis is influenced by the electronic and steric properties of the R group. Generally, sulfonyl chlorides with more electron-withdrawing groups hydrolyze faster.
MsCl > PMSC > TsCl
-
Methanesulfonyl chloride (MsCl) hydrolyzes relatively quickly.
-
This compound (PMSC) has a reported solvolysis rate that has been studied in various solvent systems.
-
p-Toluenesulfonyl chloride (TsCl) is generally more stable than MsCl due to the electronic and steric effects of the tolyl group.
-
Dansyl chloride is also susceptible to hydrolysis, which competes with the desired labeling reaction in aqueous buffers.
dot
Caption: Hydrolysis of sulfonyl chlorides in aqueous solution.
Experimental Protocols
General Protocol for N-Sulfonylation of a Primary Amine
This protocol provides a general procedure for the synthesis of sulfonamides.
Materials:
-
Primary amine
-
Sulfonyl chloride (PMSC, TsCl, or MsCl)
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine or Pyridine)
-
Anhydrous Sodium Sulfate
-
Saturated aqueous Ammonium (B1175870) Chloride solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add the sulfonyl chloride (1.1 eq), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Determining the IC₅₀ of a Serine Protease Inhibitor
This protocol outlines a general method for assessing the inhibitory potency of a sulfonyl chloride against a serine protease.
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin)
-
Chromogenic or fluorogenic substrate specific for the protease
-
Inhibitor stock solution (PMSC, TsCl, or Dansyl chloride dissolved in an appropriate solvent like DMSO or isopropanol)
-
Assay buffer (e.g., Tris-HCl at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions (or solvent control), and the serine protease solution.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The choice between this compound, p-Toluenesulfonyl chloride, Dansyl chloride, and Methanesulfonyl chloride depends critically on the specific application.
-
For rapid and high-yield sulfonylation reactions , MsCl is often the preferred reagent due to its high reactivity.
-
PMSC and TsCl offer a good balance of reactivity and stability, making them versatile reagents for a wide range of sulfonylation reactions. The choice between them may depend on the specific substrate and desired product properties.
-
Dansyl chloride is the reagent of choice for introducing a fluorescent label onto proteins and amino acids, although its lower reactivity in simple sulfonylation must be considered.
-
As serine protease inhibitors , PMSC (and its fluoride analog, PMSF) and derivatives of TsCl are effective, with their specificity and potency depending on the target enzyme.
This guide provides the foundational data and protocols to assist researchers in making informed decisions for their synthetic and biochemical studies. Further optimization of the provided protocols may be necessary to achieve the desired outcomes for specific experimental systems.
A Comparative Guide to Phenylmethanesulfonyl Chloride and Its Alternatives for Serine Protease Inhibition
For researchers in proteomics, cell biology, and drug development, the prevention of protein degradation by endogenous proteases is a critical step for ensuring sample integrity. Serine proteases, one of the largest and most diverse families of proteolytic enzymes, are common culprits. Phenylmethanesulfonyl chloride (PMSC) and its widely used analog, Phenylmethylsulfonyl fluoride (B91410) (PMSF), are irreversible inhibitors frequently employed to neutralize unwanted serine protease activity during experimental procedures.[1][2][3]
These inhibitors function by covalently modifying the highly reactive serine residue within the enzyme's active site, a process known as sulfonylation.[1][2][4] This modification forms a stable, inactive enzyme-inhibitor complex, effectively halting proteolysis.[2][5] However, the efficacy, stability, and safety of these compounds vary significantly, leading to the development of alternatives like 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), which offers several advantages over traditional inhibitors.[1][6][7]
This guide provides an objective comparison of PMSF and AEBSF, the most commonly discussed alternatives in the scientific literature, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate inhibitor for their needs.
Quantitative Comparison of Inhibitor Properties
The choice of a protease inhibitor is dictated by several key factors, including its stability in aqueous buffers, toxicity to the user and biological system, solubility, and inhibitory potency. While PMSC is structurally similar to PMSF, the majority of comparative literature focuses on PMSF and its modern alternative, AEBSF.
| Property | Phenylmethylsulfonyl fluoride (PMSF) | 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) |
| Mechanism | Irreversible covalent modification of the active site serine.[1][2][4] | Irreversible covalent modification of the active site serine.[1][7][8] |
| Stability in Aqueous Solution | Highly unstable; hydrolyzes rapidly.[6] Half-life at 25°C is ~35 min at pH 8.0 and ~110 min at pH 7.0.[4][9] | Significantly more stable in aqueous solutions, making it suitable for long-term studies.[6][8][10] |
| Toxicity | Highly toxic; a potent neurotoxin (cholinesterase inhibitor) requiring extreme care in handling.[2][6][9] | Significantly lower toxicity, representing a much safer alternative for routine laboratory use.[1][6][7][8] |
| Solubility | Poorly soluble in water. Stock solutions must be prepared in anhydrous organic solvents (e.g., isopropanol (B130326), ethanol, DMSO).[2][4][9] | Readily soluble in water, simplifying buffer preparation.[1][8] |
| Typical Working Concentration | 0.1 - 1 mM.[2][4] | 0.1 - 1 mM.[8] |
| Off-Target Effects | Can inhibit some cysteine proteases at higher concentrations.[9] | Has been reported to modify other amino acid residues such as tyrosine, lysine, and histidine at higher concentrations.[6][7] |
Mechanism of Action and Experimental Workflow
The fundamental action of these inhibitors is the acylation of the enzyme's active site. This mechanism is crucial for preventing the degradation of target proteins during cell lysis and protein extraction, which are foundational steps in many proteomics and molecular biology workflows.
Caption: Mechanism of irreversible inhibition of serine proteases by sulfonylating agents like PMSC/PMSF.
The practical application of these inhibitors is a critical step in experimental protocols designed to study proteins. A typical workflow involves adding the inhibitor at the very beginning of the cell lysis procedure to ensure proteases are inactivated as soon as they are released from cellular compartments.
Caption: A typical experimental workflow for protein extraction incorporating a protease inhibitor.
Detailed Experimental Protocol: Cell Lysis for Proteomics
This protocol describes a standard method for preparing total protein extracts from adherent cultured cells using a lysis buffer supplemented with a serine protease inhibitor.
Materials:
-
Cultured cells (e.g., in a 10 cm dish, ~80-90% confluent)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Stock Solution: 100 mM PMSF in anhydrous isopropanol or 100 mM AEBSF in water.[8][9]
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Preparation: Place the cell culture dish on ice. Prepare the complete lysis buffer immediately before use. For every 1 mL of lysis buffer, add 10 µL of 100 mM PMSF or AEBSF stock solution for a final concentration of 1 mM.[11][12] Keep the complete lysis buffer on ice.
-
Cell Washing: Aspirate the culture medium from the dish. Gently wash the cells twice with 5-10 mL of ice-cold PBS to remove any residual serum, which contains proteases.[11][12]
-
Cell Lysis: After the final wash, aspirate the PBS completely. Add an appropriate volume of complete lysis buffer (e.g., 500 µL for a 10 cm dish) directly to the cells.[12]
-
Scraping and Collection: Use a cell scraper to gently scrape the adherent cells off the surface of the dish in the presence of the lysis buffer.[13] Pipette the resulting cell lysate into a pre-chilled microcentrifuge tube.[12]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[11]
-
Clarification: Centrifuge the lysate at approximately 13,000-15,000 x g for 15 minutes at 4°C to pellet cell debris.[11][12]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube. Avoid disturbing the pellet.
-
Storage: The protein lysate is now ready for protein concentration measurement and downstream applications. For long-term storage, aliquot the lysate and store it at -80°C.[11]
Decision Guide: Selecting the Right Inhibitor
The choice between PMSF and AEBSF depends heavily on the experimental context. For most applications, AEBSF's superior safety and stability profile make it the preferred choice. However, PMSF's low cost and rapid action can be advantageous in specific situations.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. PMSF - Wikipedia [en.wikipedia.org]
- 5. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. mpbio.com [mpbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gendepot.com [gendepot.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Cell Lysing - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. pamgene.com [pamgene.com]
Safety Operating Guide
Personal protective equipment for handling Phenylmethanesulfonyl chloride
This guide provides crucial safety protocols and logistical information for the handling and disposal of Phenylmethanesulfonyl chloride (PMSC), a chemical compound widely used in laboratory research. Adherence to these procedures is vital for ensuring the safety of all personnel. PMSC is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2]. It is also a lachrymator and vesicant[1].
Immediate Safety Information
Hazard Identification and Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. Must be approved under government standards such as NIOSH (US) or EN 166 (EU). | To protect against splashes and dust, which can cause severe eye damage[1]. |
| Skin Protection | Chemical-resistant gloves (Nitrile gloves are recommended with a breakthrough time of >480 minutes) and protective clothing. A lab coat, long pants, and closed-toed shoes are mandatory. | To prevent skin contact, which can result in severe burns[1][3]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If a respirator is necessary, a full-face supplied-air respirator is recommended. | To avoid inhalation of dust or vapors, which can cause chemical burns to the respiratory tract[3][4]. |
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[1][4].
-
Skin Contact: Take off contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[1][4][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4].
Operational and Disposal Plans
Handling and Storage
-
Handling: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[3][4]. Avoid the formation of dust and aerosols[1][3]. Do not allow the chemical to come into contact with water, as it reacts violently and liberates toxic gas[4][6]. Wash hands thoroughly after handling[1][3].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container[1][3][4]. The storage area should be designated for corrosive materials and be away from water or moist air[4][6].
Spill Management
In case of a spill, evacuate the area and ensure adequate ventilation. Do not allow the spilled material to enter drains[1].
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust[7].
-
Collection: Carefully collect the absorbed material into a suitable, sealed, and properly labeled hazardous waste container[1][7].
-
Decontamination: Decontaminate the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Uncontaminated Waste: Small quantities of uncontaminated this compound can be neutralized by slowly adding it to a basic solution, such as 5% sodium bicarbonate, with constant stirring in a fume hood. The reaction is exothermic, so it should be performed in an ice bath[7].
-
Contaminated Waste: Contaminated materials and spill residues must be placed in a sealed, labeled hazardous waste container and disposed of through an approved waste disposal plant[7]. Do not mix with other waste.
Below is a logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound | C7H7ClO2S | CID 74740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. purdue.edu [purdue.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
